5-Methoxypyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREMJULVLYFLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550137 | |
| Record name | 5-Methoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109345-94-0 | |
| Record name | 5-Methoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxypyridin-3-ol (CAS RN: 109345-94-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring both a methoxy and a hydroxyl group on a pyridine ring, suggests the possibility of diverse biological activities and utility as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and safety information. Due to the limited availability of detailed experimental protocols and biological studies directly pertaining to this compound in peer-reviewed literature, this guide also presents a plausible synthetic approach and discusses the biological activities of structurally related compounds to infer potential areas of investigation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 109345-94-0 | N/A |
| Molecular Formula | C₆H₇NO₂ | N/A |
| Molecular Weight | 125.13 g/mol | N/A |
| Appearance | Solid | N/A |
| SMILES | COc1cncc(O)c1 | N/A |
| InChI | 1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3 | N/A |
| InChI Key | BREMJULVLYFLTE-UHFFFAOYSA-N | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
This protocol is a hypothetical adaptation from synthetic methods for analogous compounds and would require optimization and validation.
Step 1: Synthesis of a 3,5-disubstituted pyridine precursor. A common starting point for such syntheses could be a dihalopyridine, such as 3,5-dibromopyridine.
Step 2: Nucleophilic substitution to introduce the methoxy group. 3,5-Dibromopyridine could be reacted with sodium methoxide in a suitable solvent like methanol or DMF at an elevated temperature. The reaction progress would be monitored by TLC or GC-MS.
Step 3: Introduction of the hydroxyl group. This step is more challenging. One potential route is a nucleophilic aromatic substitution of the remaining bromine atom with a protected hydroxyl group (e.g., as a benzyloxy group), followed by deprotection. Another possibility could involve a metal-halogen exchange followed by reaction with an oxygen source. A more direct hydroxylation might be achievable through specialized reagents, but this often lacks regioselectivity.
Purification: The final product would likely be purified using column chromatography on silica gel, followed by recrystallization to obtain a pure solid.
Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Activity and Signaling Pathways
There is a lack of specific data in the scientific literature regarding the biological activity and signaling pathway involvement of this compound. However, the 3-hydroxypyridine scaffold is present in various biologically active molecules, suggesting potential areas for investigation.
Derivatives of 3-hydroxypyridine are known to exhibit a range of pharmacological properties. For instance, some have been investigated for their antioxidant capabilities, attributed to the hydrogen-donating ability of the hydroxyl group.[1] Additionally, the pyridine ring is a common feature in many drugs, and its derivatives have been explored for activities such as histone deacetylase (HDAC) inhibition.[2] The presence of a methoxy group can influence the lipophilicity and metabolic stability of a molecule, potentially enhancing its pharmacokinetic profile.
Given the structural similarities to other pharmacologically active pyridines, this compound could be a candidate for screening in various biological assays. The following diagram illustrates a general logical workflow for the preliminary biological evaluation of a novel compound like this compound.
Caption: Logical workflow for biological evaluation.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant. The following table summarizes the known hazard information.
| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | N/A |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | N/A |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | N/A |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion
This compound is a chemical compound with potential for further research and development. While detailed experimental and biological data are currently scarce in the public domain, this guide provides a summary of its known properties and outlines plausible avenues for its synthesis and biological evaluation based on the chemistry of related compounds. Further investigation is warranted to fully elucidate the chemical reactivity and potential pharmacological applications of this molecule.
References
5-Methoxypyridin-3-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxypyridin-3-ol, a key consideration for its application in research and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies and predictive insights based on the compound's structure. It serves as a detailed framework for designing and executing experiments to generate the necessary quantitative data.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is foundational for understanding its likely behavior in various experimental and formulation settings.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][2][3] |
| Molecular Weight | 125.13 g/mol | [1][2][3] |
| CAS Number | 109345-94-0 | [1][2][3] |
| Appearance | Solid | [1] |
| Boiling Point | 346.7 °C at 760 mmHg | [3] |
| Density | 1.19 g/cm³ | [3] |
Solubility Profile
A qualitative assessment from one supplier indicates that it is "soluble" in water. However, for drug development and research applications, quantitative determination is crucial. The following section outlines the recommended experimental protocol for accurately measuring its solubility.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).
Materials:
-
This compound
-
Selected solvents
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Ensure there is undissolved solid material at the bottom of the container.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with the solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculate the original solubility, accounting for the dilution factor.
-
The following diagram illustrates the general workflow for this solubility determination protocol.
Caption: Workflow for solubility determination.
Stability Profile
The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.
Experimental Protocols for Stability Testing
Forced degradation studies should be conducted to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples and analyze them using a validated, stability-indicating HPLC method.
-
Compare the results with a control sample stored under normal conditions.
The following diagram outlines the logical flow of a forced degradation study.
Caption: Logic for a forced degradation study.
Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Parameters |
| Acidic Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) |
| Basic Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) |
| Oxidative | 3% H₂O₂ at room temperature |
| Thermal | Solid-state and solution at elevated temperatures (e.g., 60 °C, 80 °C) |
| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |
Conclusion
While specific quantitative data on the solubility and stability of this compound is not currently available in the public domain, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. By following the outlined experimental protocols, a comprehensive understanding of the compound's physicochemical properties can be achieved, facilitating its successful application in further research and development. The structural characteristics of this compound suggest that it is likely to have some aqueous solubility and may be susceptible to degradation under certain stress conditions, underscoring the importance of the experimental work detailed herein.
References
Spectroscopic Analysis of 5-Methoxypyridin-3-ol: A Technical Guide
Introduction
5-Methoxypyridin-3-ol, a substituted pyridine derivative, is a molecule of interest in various chemical research domains, including medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of its molecular structure. This technical guide provides a summary of the available spectroscopic data for this compound (CAS No. 109345-94-0), alongside detailed, generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
Despite a comprehensive search of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), specific experimental spectroscopic data for this compound could not be located. The following tables are therefore provided as a template for researchers to populate upon experimental data acquisition.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | [M]⁺ | |
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Place a small amount of solid this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C=C and C=N ring stretches, C-O stretch).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer. For a solution, this may be via direct infusion or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
-
Data Processing:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the stable fragments lost from the molecular ion.
-
Visualizations
The following diagrams illustrate the general workflow and logical relationships in spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical relationships between spectroscopic data and structural information.
5-Methoxypyridin-3-ol: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is perpetual. The pyridine ring, a privileged structure, is a cornerstone of numerous approved drugs due to its ability to engage in a variety of biological interactions. A particularly interesting and increasingly utilized building block is 5-Methoxypyridin-3-ol . This guide provides a comprehensive overview of its application in medicinal chemistry, focusing on its role in the synthesis of modulators for various key biological targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The unique arrangement of the hydroxyl and methoxy groups on the pyridine core of this compound offers a rich chemical handle for synthetic diversification. The hydroxyl group can act as a hydrogen bond donor or acceptor, or as a nucleophile for further derivatization. The methoxy group, on the other hand, can influence the molecule's lipophilicity and metabolic stability, and its electronic properties can modulate the reactivity of the pyridine ring. This combination of features makes this compound an attractive starting point for the synthesis of compound libraries targeting a range of proteins implicated in disease.
Applications in Drug Discovery
The versatility of the this compound scaffold is evident from its use in the development of inhibitors and modulators for a diverse set of biological targets. These include key players in cancer signaling, metabolic pathways, and neurological disorders.
PI3K/mTOR Dual Inhibitors
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome resistance mechanisms observed with single-target agents.
Derivatives of a methoxypyridine core have been explored as potent PI3K/mTOR dual inhibitors. The general structure-activity relationship (SAR) suggests that the methoxypyridine moiety can serve as a key recognition element for the kinase hinge region.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.
General Procedure for the Synthesis of Sulfonamide Methoxypyridine Derivatives:
A mixture of a substituted pyrimidine intermediate (1.0 eq), (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq) in a mixture of 1,4-dioxane and water is heated under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired methoxypyridine derivative. This intermediate can then be further functionalized, for example, by sulfonamide formation, to generate a library of compounds for biological evaluation.
PI3K/mTOR Kinase Inhibition Assay:
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR kinases can be determined using a variety of commercially available assay kits, such as those based on ADP-Glo™ or LanthaScreen™ technologies. Briefly, the compounds are incubated with the respective kinase, ATP, and a substrate. The amount of product formed (e.g., ADP or phosphorylated substrate) is then quantified, and the IC50 values are calculated from the dose-response curves.
Kynurenine Pathway Modulators
The kynurenine pathway is the primary metabolic route for tryptophan degradation. Dysregulation of this pathway is implicated in various neurological and inflammatory disorders, as well as in cancer immune evasion. Enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are attractive therapeutic targets. This compound has been utilized as a starting material for the synthesis of inhibitors of these enzymes.
GPR52 Modulators
G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, making it a potential target for the treatment of neuropsychiatric disorders. The development of selective modulators for GPR52 is an active area of research. This compound has been employed as a scaffold to generate novel GPR52 modulators.
HIF-2α Inhibitors
Hypoxia-inducible factor 2-alpha (HIF-2α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. In certain cancers, such as clear cell renal cell carcinoma, HIF-2α is constitutively active and drives tumor growth. Inhibiting the dimerization of HIF-2α with its partner protein ARNT is a validated therapeutic strategy. The this compound scaffold has been incorporated into molecules designed to disrupt this protein-protein interaction.
Integrated Stress Response (ISR) Modulators
The integrated stress response (ISR) is a cellular signaling network that is activated by various stress conditions and converges on the phosphorylation of the eukaryotic translation initiation factor 2 (eIF2). This leads to a general reduction in protein synthesis. eIF2B is the guanine nucleotide exchange factor for eIF2, and activators of eIF2B can counteract the effects of ISR activation. Such compounds have therapeutic potential in neurodegenerative diseases. This compound has been used as a building block in the synthesis of small molecules that modulate the ISR.
Conclusion
This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural and electronic features provide a solid foundation for the design and synthesis of modulators for a wide array of challenging biological targets. The examples provided in this guide, spanning from kinase inhibition to the modulation of protein-protein interactions and metabolic pathways, underscore the broad applicability of this scaffold. As drug discovery continues to evolve, the strategic use of such privileged scaffolds will remain a critical component in the development of the next generation of therapeutics. Further exploration of the chemical space around the this compound core is warranted and holds significant promise for identifying novel drug candidates.
An In-depth Technical Guide to 5-Methoxypyridin-3-ol Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives based on the 5-Methoxypyridin-3-ol scaffold. This privileged heterocyclic structure has garnered significant interest in medicinal chemistry due to its versatile chemical handles and its ability to interact with a range of biological targets. This document details specific examples of these derivatives, focusing on their development as kinase inhibitors, and provides structured data and experimental protocols to facilitate further research and drug discovery efforts.
Core Structure and Significance
This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methoxy and a hydroxyl group.[1][2] The presence of these functional groups provides opportunities for a variety of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor or be further functionalized. The methoxy group can influence lipophilicity and metabolic stability. These features make the this compound core an attractive starting point for the design of novel therapeutic agents.
Application in Kinase Inhibition: PI3K/mTOR Dual Inhibitors
A notable application of the 5-methoxypyridine scaffold is in the development of potent kinase inhibitors, particularly dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors.[3] These compounds were designed based on a scaffold hopping strategy, utilizing the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide as a key building block.[3]
Synthesis of Sulfonamide Methoxypyridine Derivatives
The general synthetic route for these derivatives involves the reaction of a substituted 5-aminopyridine with a benzenesulfonyl chloride, followed by further modifications. A key intermediate, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, is synthesized and then subjected to Suzuki coupling reactions to introduce various aromatic and heteroaromatic moieties.
Experimental Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1) [3]
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir for 1 hour.
-
Collect the precipitate by filtration, wash with hexane, and dry to obtain the desired product.
Experimental Protocol: General Procedure for Suzuki Coupling [3]
-
To a mixture of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq), a suitable boronic acid or boronate ester (1.1-1.5 eq), and potassium acetate (1.5 eq) in 1,4-dioxane, add PdCl2(dppf)·CH2Cl2 (0.05 eq).
-
Heat the mixture under a nitrogen atmosphere at a specified temperature for a designated time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized sulfonamide methoxypyridine derivatives were evaluated for their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines. The results are summarized in the table below.
| Compound ID | R Group | PI3Kα IC50 (nM)[3] | mTOR IC50 (nM)[3] | HCT-116 IC50 (nM)[3] | MCF-7 IC50 (nM)[3] |
| 22a | -COOEt | >1000 | >10000 | >10000 | >10000 |
| 22b | -CONH-c-Pr | 0.35 | 45 | 40 | 230 |
| 22c | -CONH-i-Pr | 0.22 | 23 | 20 | 130 |
| 22d | -CONH-t-Bu | 1.2 | 120 | 150 | 890 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[3]
The SAR studies revealed that the nature of the substituent at the terminal amide position significantly influences the inhibitory activity. Compounds with small, branched alkyl groups, such as isopropyl (22c), exhibited the most potent dual inhibitory activity against PI3Kα and mTOR.[3]
PI3K/mTOR Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action of the this compound derivatives as PI3K/mTOR dual inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay[3]
-
PI3K and mTOR kinase activities are determined using a homogenous time-resolved fluorescence (HTRF) assay.
-
The assay measures the phosphorylation of a substrate peptide by the respective kinase.
-
Reactions are carried out in a buffer containing the kinase, the substrate, ATP, and the test compound at various concentrations.
-
After incubation, a detection mixture containing a europium cryptate-labeled antibody and an XL665-labeled streptavidin is added.
-
The HTRF signal is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Experimental Protocol: Cell Proliferation Assay[3]
-
Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using the Sulforhodamine B (SRB) assay.
-
Briefly, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm).
-
IC50 values are determined from the dose-response curves.
Future Directions
The versatility of the this compound scaffold presents numerous opportunities for the development of novel therapeutic agents targeting a wide range of diseases. Future research could explore:
-
Expansion of the Kinase Inhibitor Portfolio: Investigating the activity of these derivatives against other kinase families implicated in cancer and other diseases.
-
Neurological Disorders: The pyridine core is present in many centrally active agents. Derivatives of this compound could be explored for their potential in treating neurodegenerative diseases by targeting kinases like GSK-3β or CDKs.
-
Inflammatory and Infectious Diseases: Modification of the core structure could lead to the discovery of potent inhibitors of inflammatory mediators or essential microbial enzymes.
The logical workflow for the discovery and development of novel this compound derivatives is depicted in the following diagram.
Caption: A typical workflow for the development of drugs based on the this compound scaffold.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. The successful design of potent dual PI3K/mTOR inhibitors highlights the utility of this scaffold in kinase-targeted drug discovery. The detailed synthetic protocols and biological evaluation data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this versatile chemical scaffold for a broader range of therapeutic applications.
References
- 1. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]
- 2. 5-Methoxy-pyridin-3-ol AldrichCPR 109345-94-0 [sigmaaldrich.com]
- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 3-Hydroxy-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methoxypyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of both a hydroxyl and a methoxy group on the pyridine ring offers multiple avenues for functionalization, allowing for the strategic diversification of molecular scaffolds. This guide provides a comprehensive overview of the reactivity of 3-hydroxy-5-methoxypyridine, detailing key functional group transformations and providing illustrative experimental protocols.
The pyridine ring's inherent electron-deficient nature, combined with the electronic effects of the hydroxyl (electron-donating by resonance, electron-withdrawing by induction) and methoxy (electron-donating) substituents, dictates its reactivity towards electrophilic and nucleophilic reagents. Understanding these reactivity patterns is crucial for the efficient design and synthesis of novel compounds.
Core Reactivity of the Pyridine Ring
The electronic landscape of 3-hydroxy-5-methoxypyridine is influenced by the interplay of its functional groups. The hydroxyl and methoxy groups are ortho, para-directing activators in electrophilic aromatic substitution, while the pyridine nitrogen deactivates the ring towards electrophiles. This results in a nuanced reactivity profile.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the 3-hydroxy-5-methoxypyridine ring is directed by the activating hydroxyl and methoxy groups to the positions ortho and para to them (positions 2, 4, and 6). The pyridine nitrogen is deactivating, making the ring less reactive than benzene. However, the strong activating nature of the hydroxyl and methoxy groups can overcome this deactivation to some extent.
Logical Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for electrophilic aromatic substitution reactions on 3-hydroxy-5-methoxypyridine.
Table 1: Representative Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Nitration | KNO₃, H₂SO₄, 0 °C to rt | 3-Hydroxy-5-methoxy-2-nitropyridine | ~40-50 | [1] |
| Bromination | N-Bromosuccinimide (NBS), CH₃CN, rt | 2-Bromo-3-hydroxy-5-methoxypyridine | High | General |
| Chlorination | N-Chlorosuccinimide (NCS), CH₃CN, rt | 2-Chloro-3-hydroxy-5-methoxypyridine | High | General |
Experimental Protocol: Nitration of 3-Hydroxy-5-methoxypyridine [1]
-
To a stirred solution of concentrated sulfuric acid, 3-hydroxy-5-methoxypyridine is added portion-wise while maintaining the temperature below 20 °C.
-
The mixture is cooled to 0 °C, and potassium nitrate (KNO₃) is added slowly in batches.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The pH of the resulting solution is adjusted to ~7 with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-hydroxy-5-methoxy-2-nitropyridine.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally facilitated by electron-withdrawing groups. For derivatives of 3-hydroxy-5-methoxypyridine, a leaving group (e.g., a halide) is required at an activated position (typically C2, C4, or C6). For instance, a bromo-substituent can be introduced and subsequently displaced by various nucleophiles.
Functional Group Transformations of the Hydroxyl Group
The hydroxyl group at the C3 position is a versatile handle for a variety of chemical modifications.
O-Alkylation
The hydroxyl group can be alkylated to form the corresponding ether under basic conditions.
Table 2: O-Alkylation of 3-Hydroxy-5-methoxypyridine
| Alkylating Agent | Base and Conditions | Product | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃, Acetone, reflux | 3,5-Dimethoxypyridine | Good | General |
| Benzyl Bromide | NaH, DMF, 0 °C to rt | 3-(Benzyloxy)-5-methoxypyridine | Good | General |
Experimental Protocol: O-Methylation of 3-Hydroxy-5-methoxypyridine
-
To a solution of 3-hydroxy-5-methoxypyridine in acetone, anhydrous potassium carbonate is added.
-
Methyl iodide is added dropwise, and the mixture is heated to reflux for 6 hours.
-
The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 3,5-dimethoxypyridine.
O-Acylation (Esterification)
Esterification of the hydroxyl group can be achieved using various standard methods.
Table 3: O-Acylation of 3-Hydroxy-5-methoxypyridine
| Acylating Agent | Reagents and Conditions | Product | Yield (%) | Reference |
| Acetic Anhydride | Pyridine, rt | 5-Methoxypyridin-3-yl acetate | High | General |
| Benzoyl Chloride | Triethylamine, DCM, 0 °C to rt | 5-Methoxypyridin-3-yl benzoate | High | General |
Experimental Protocol: O-Acetylation of 3-Hydroxy-5-methoxypyridine
-
3-Hydroxy-5-methoxypyridine is dissolved in pyridine.
-
Acetic anhydride is added dropwise at room temperature.
-
The reaction mixture is stirred for 4 hours.
-
The mixture is then poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-methoxypyridin-3-yl acetate.
Functional Group Transformations of the Methoxy Group
Demethylation
The methoxy group can be cleaved to reveal a hydroxyl group, a common strategy in the synthesis of natural products and pharmaceuticals. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[2][3]
Demethylation Workflow
Caption: A simplified workflow for the demethylation of 3-hydroxy-5-methoxypyridine.
Table 4: Demethylation of 3-Hydroxy-5-methoxypyridine
| Reagent | Conditions | Product | Yield (%) | Reference |
| BBr₃ | DCM, 0 °C to rt, 6 h | Pyridine-3,5-diol | Good | [2] |
Experimental Protocol: Demethylation using Boron Tribromide [2]
-
3-Hydroxy-5-methoxypyridine is dissolved in anhydrous dichloromethane (DCM) and the solution is cooled to 0 °C under an inert atmosphere.
-
A solution of boron tribromide in DCM is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 5 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is co-evaporated with methanol three times to remove boron residues.
-
The crude product is purified by crystallization or column chromatography to give pyridine-3,5-diol.
Cross-Coupling Reactions of Halogenated Derivatives
Halogenated derivatives of 3-hydroxy-5-methoxypyridine are valuable precursors for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. 3-Bromo-5-methoxypyridine is a common starting material for such transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 3-bromo-5-methoxypyridine and a boronic acid or ester.[1][4]
Table 5: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine
| Boronic Acid/Ester | Catalyst and Base | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 3-Methoxy-5-phenylpyridine | Good | [1] |
| 4-Tolylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 100 °C | 3-Methoxy-5-(p-tolyl)pyridine | Good | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling [1]
-
To a degassed mixture of dioxane and water, 3-bromo-5-methoxypyridine, the corresponding boronic acid, and potassium carbonate are added.
-
Tetrakis(triphenylphosphine)palladium(0) is added, and the mixture is heated to 90 °C under an inert atmosphere for 12 hours.
-
The reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.[5][6]
Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination of 3-bromo-5-methoxypyridine.
Table 6: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine
| Amine | Catalyst, Ligand, and Base | Product | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 4-(5-Methoxypyridin-3-yl)morpholine | High | [5][6] |
| Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110 °C | N-(5-Methoxypyridin-3-yl)aniline | Good | [5][6] |
Experimental Protocol: Buchwald-Hartwig Amination [5][6]
-
A reaction vessel is charged with 3-bromo-5-methoxypyridine, the amine, sodium tert-butoxide, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos).
-
Anhydrous toluene is added, and the vessel is sealed and heated to 100 °C for 16 hours.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminopyridine derivative.
Conclusion
3-Hydroxy-5-methoxypyridine and its derivatives are versatile scaffolds in organic synthesis. The strategic manipulation of the hydroxyl and methoxy groups, coupled with the functionalization of the pyridine ring through electrophilic and nucleophilic substitution reactions, provides access to a diverse range of complex molecules. The cross-coupling reactions of halogenated intermediates, in particular, open up a vast chemical space for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable building block.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 5-Methoxypyridin-3-ol in the Synthesis of Potent Nicotinic Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal, albeit often indirect, role of 5-Methoxypyridin-3-ol in the synthesis of high-affinity nicotinic acetylcholine receptor (nAChR) ligands. While direct utilization of this specific precursor is not extensively documented, its structural motifs are central to a range of potent nAChR modulators. This document outlines a plausible and scientifically sound synthetic strategy, leveraging this compound to access key intermediates for the synthesis of 5-substituted-3-(2-(S)-pyrrolidinylmethoxy)pyridine analogs, a class of compounds with significant affinity for the α4β2 nAChR subtype. This guide provides detailed, albeit partially hypothesized, experimental protocols, quantitative binding data for analogous compounds, and visualizations of the relevant biological pathways and synthetic workflows.
The α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the central nervous system and a primary target for nicotine's addictive effects.[1] Agonist binding to the α4β2 nAChR triggers the opening of its ion channel, leading to an influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and initiates a cascade of downstream signaling events.[2] This can lead to the activation of various intracellular signaling pathways, including the JAK2-STAT3 pathway, and can modulate the release of several neurotransmitters, including dopamine, which is crucial for the rewarding effects of nicotine.[1][3] Dysregulation of this pathway is implicated in a variety of neurological disorders, making it a key target for therapeutic intervention.[2]
Synthetic Strategy: From this compound to a Potent nAChR Ligand
The proposed synthetic workflow transforms this compound into a versatile intermediate, 5-bromo-3-pyridinol, which is then elaborated into a target nicotinic receptor ligand. This strategy is based on established chemical transformations.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and provide a detailed guide for the synthesis of a 5-substituted-3-(2-(S)-pyrrolidinylmethoxy)pyridine derivative.
Hypothesized Synthesis of 5-Bromo-3-pyridinol from this compound
Step 1: Demethylation of this compound
-
Reaction: this compound is treated with a strong acid, such as hydrobromic acid (HBr) or boron tribromide (BBr₃), to cleave the methyl ether and yield 3,5-dihydroxypyridine.
-
Procedure: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr) at 0 °C is added the demethylating agent (1.1-1.5 eq) dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with methanol and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Selective Bromination of 3,5-Dihydroxypyridine
-
Reaction: The resulting 3,5-dihydroxypyridine is selectively brominated at the 5-position using a mild brominating agent like N-bromosuccinimide (NBS).
-
Procedure: To a solution of 3,5-dihydroxypyridine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) is added N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. The reaction is stirred until the starting material is consumed. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford 5-bromo-3-pyridinol.
Synthesis of 5-(3'-Fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine (Nifrolidine) from 5-Bromo-3-pyridinol[4]
Step 1: Etherification of 5-Bromo-3-pyridinol [4]
-
Reaction: 5-bromo-3-pyridinol is coupled with (S)-1-(tert-butoxycarbonyl)-2-pyrrolidinemethanol under Mitsunobu conditions.
-
Procedure: To a solution of 5-bromo-3-pyridinol (1.0 eq), (S)-1-(tert-butoxycarbonyl)-2-pyrrolidinemethanol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield 5-bromo-3-(1-Boc-2-(S)-pyrrolidinylmethoxy)pyridine.
Step 2: Suzuki Coupling
-
Reaction: The aryl bromide is coupled with a suitable boronic acid or ester derivative of a protected propanol.
-
Procedure: A mixture of 5-bromo-3-(1-Boc-2-(S)-pyrrolidinylmethoxy)pyridine (1.0 eq), the boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture of toluene, ethanol, and water is heated to reflux until the reaction is complete. The reaction mixture is then cooled, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Step 3: Tosylation and Fluorination [4]
-
Reaction: The terminal alcohol is converted to a tosylate, which is then displaced by fluoride.
-
Procedure: The alcohol from the previous step is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added, and the reaction is stirred until completion. The tosylated intermediate is then dissolved in an appropriate solvent (e.g., acetonitrile) and treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), at an elevated temperature.
Step 4: Deprotection [4]
-
Reaction: The Boc protecting group is removed under acidic conditions.
-
Procedure: The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane and stirred at room temperature. Upon completion, the solvent is removed in vacuo, and the residue is neutralized and purified to give the final product.
Quantitative Data: Receptor Binding Affinities
The affinity of nicotinic receptor ligands is typically determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of some 5-substituted-3-(pyrrolidinylmethoxy)pyridine analogs for the α4β2 nAChR.
| Compound | 5-Substituent | α4β2 nAChR Ki (nM) | Reference |
| A-85380 | H | 0.04 | F. I. Carroll et al. |
| Analog 1 | Phenyl | 0.055 | N. H. Lin et al. |
| Analog 2 | 4-Fluorophenyl | 0.062 | N. H. Lin et al. |
| Analog 3 | 2-Thienyl | 0.11 | N. H. Lin et al. |
| Nifrolidine | 3-Fluoropropyl | 0.03 | S. Chattopadhyay et al.[4] |
Conclusion
References
- 1. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
5-Methoxypyridin-3-ol: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypyridin-3-ol has emerged as a valuable and versatile scaffold in medicinal chemistry, serving as a key precursor for the development of a diverse range of pharmaceutical compounds. Its unique structural features, including the presence of a pyridine ring and strategically positioned methoxy and hydroxyl groups, offer multiple avenues for chemical modification, enabling the synthesis of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the utilization of this compound in the synthesis of pharmaceutical compounds, with a particular focus on the development of potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document furnishes detailed experimental protocols, quantitative biological activity data, and a thorough examination of the relevant signaling pathways, aiming to equip researchers and drug development professionals with the critical information needed to leverage this promising precursor in their discovery efforts.
Introduction
The pyridine nucleus is a ubiquitous motif in a vast number of biologically active compounds and approved pharmaceutical agents.[1] Its ability to participate in hydrogen bonding and engage in various intermolecular interactions makes it a privileged scaffold in drug design. This compound, a disubstituted pyridine derivative, offers a unique combination of reactive sites that can be selectively functionalized to generate libraries of novel compounds. The hydroxyl group can be readily converted into a leaving group or used for ether and ester formation, while the pyridine nitrogen can be quaternized or influence the reactivity of the ring. The methoxy group, on the other hand, can modulate the electronic properties and lipophilicity of the resulting molecules.
Recent research has highlighted the utility of this compound derivatives in the development of targeted cancer therapies. Notably, it serves as a crucial building block for a series of potent dual PI3K/mTOR inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] This guide will delve into the synthesis and biological evaluation of such inhibitors derived from this compound.
Synthesis of Key Intermediates and Pharmaceutical Compounds
The synthesis of pharmaceutical compounds from this compound typically involves a multi-step process. A key synthetic strategy involves the conversion of this compound to a more reactive intermediate, such as an aminopyridine derivative, which can then be further elaborated.
Synthesis of 3-Amino-5-methoxypyridine
Synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide
A pivotal intermediate for the synthesis of a series of PI3K/mTOR inhibitors is 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide. This compound is synthesized via the reaction of 3-amino-5-methoxypyridine with 2,4-difluorobenzenesulfonyl chloride.
Experimental Protocol:
-
Materials: 3-amino-5-methoxypyridine, 2,4-difluorobenzenesulfonyl chloride, pyridine (as a base), and a suitable aprotic solvent such as dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-amino-5-methoxypyridine in anhydrous dichloromethane.
-
Add pyridine to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide.
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
The intermediate, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, serves as a common scaffold for the synthesis of a variety of PI3K/mTOR inhibitors. The general synthetic approach involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms on the benzenesulfonamide ring is displaced by a nitrogen-containing heterocyclic moiety.
General Experimental Protocol:
-
Materials: 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, the desired heterocyclic amine, a suitable base (e.g., potassium carbonate or diisopropylethylamine), and a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Procedure:
-
Combine 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, the heterocyclic amine, and the base in the chosen solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a sufficient period to ensure complete reaction, monitoring progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final sulfonamide methoxypyridine derivative.
-
-
Characterization: Confirm the identity and purity of the final compounds using standard analytical techniques (NMR, MS, HPLC).
Biological Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant potential as inhibitors of the PI3K/mTOR signaling pathway. The biological activity of these compounds is typically assessed through in vitro enzyme inhibition assays and cell-based anti-proliferative assays.
Quantitative Data on PI3K/mTOR Inhibition and Anti-proliferative Activity
The following table summarizes the in vitro biological activity data for a series of representative sulfonamide methoxypyridine derivatives.
| Compound ID | Core Moiety | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 IC50 (nM) | MCF-7 IC50 (nM) |
| 22c | Quinoline | 0.22 | 23 | 20 | 130 |
Data sourced from "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors"
Signaling Pathway Analysis
The therapeutic efficacy of the synthesized compounds is attributed to their ability to inhibit the PI3K/AKT/mTOR signaling pathway. A clear understanding of this pathway is crucial for rational drug design and the interpretation of biological data.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 is a master regulator of protein synthesis, cell growth, and metabolism.
Figure 1: Simplified schematic of the PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound derivatives.
Conclusion
This compound has proven to be a highly valuable and adaptable precursor for the synthesis of innovative pharmaceutical compounds. The successful development of potent dual PI3K/mTOR inhibitors from this scaffold underscores its significance in modern drug discovery. The detailed synthetic protocols and biological data presented in this guide are intended to facilitate further research and development in this promising area. The continued exploration of derivatives based on this compound holds the potential to yield novel therapeutics for the treatment of cancer and other diseases characterized by dysregulated cell signaling.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Methoxypyridin-3-ol
Introduction 5-Methoxypyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers and scientists in organic synthesis and drug discovery. The synthesis follows a three-step sequence starting from the commercially available 3-methoxypyridine. The protocol includes nitration, subsequent reduction of the nitro group, and finally, conversion of the resulting amino group to a hydroxyl group via a diazotization reaction.
Overall Synthetic Scheme The synthesis of this compound is accomplished through the following three-step reaction sequence:
-
Nitration: 3-Methoxypyridine is nitrated to form 3-Methoxy-5-nitropyridine.
-
Reduction: The nitro group of 3-Methoxy-5-nitropyridine is reduced to an amino group to yield 5-Amino-3-methoxypyridine.
-
Diazotization and Hydrolysis: 5-Amino-3-methoxypyridine is converted to the target compound, this compound, via formation and subsequent hydrolysis of a diazonium salt.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis protocol.
| Step | Starting Material | Product | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Methoxypyridine | 3-Methoxy-5-nitropyridine | HNO₃, H₂SO₄ | - | 90-100 | 4 | ~60 |
| 2 | 3-Methoxy-5-nitropyridine | 5-Amino-3-methoxypyridine | Fe, NH₄Cl | Ethanol, Water | 78 (Reflux) | 3 | ~85 |
| 3 | 5-Amino-3-methoxypyridine | This compound | NaNO₂, H₂SO₄ | Water | 0-5 then 80 | 2 | ~70 |
Experimental Protocols
Step 1: Synthesis of 3-Methoxy-5-nitropyridine
This procedure describes the nitration of 3-methoxypyridine. Due to the electron-withdrawing nature of the pyridine ring, especially under acidic conditions where the nitrogen is protonated, forcing conditions are required for electrophilic aromatic substitution.
-
Materials:
-
3-Methoxypyridine (10.9 g, 0.1 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 40 mL)
-
Fuming Nitric Acid (HNO₃, >90%, 10 mL)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 3-methoxypyridine (10.9 g, 0.1 mol) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, add fuming nitric acid (10 mL) dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained below 15 °C.
-
After the addition of nitric acid, remove the ice bath and heat the reaction mixture to 90-100 °C for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8. This should be done in a large beaker to accommodate foaming.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 3-methoxy-5-nitropyridine as a solid.
-
Step 2: Synthesis of 5-Amino-3-methoxypyridine
This step involves the reduction of the nitro group of 3-methoxy-5-nitropyridine to an amine using iron powder in the presence of ammonium chloride.
-
Materials:
-
3-Methoxy-5-nitropyridine (9.24 g, 0.06 mol)
-
Iron powder (Fe, 20 g, 0.36 mol)
-
Ammonium Chloride (NH₄Cl, 2 g, 0.037 mol)
-
Ethanol (150 mL)
-
Water (50 mL)
-
Celite
-
Ethyl Acetate
-
-
Procedure:
-
To a 500 mL round-bottom flask, add 3-methoxy-5-nitropyridine (9.24 g, 0.06 mol), iron powder (20 g, 0.36 mol), ammonium chloride (2 g, 0.037 mol), ethanol (150 mL), and water (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol (2 x 50 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate (100 mL) and stir.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain 5-amino-3-methoxypyridine, which can be used in the next step without further purification if of sufficient purity.
-
Step 3: Synthesis of this compound
The final step is the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction. The aminopyridine is diazotized with sodium nitrite in an acidic solution, and the resulting diazonium salt is hydrolyzed by heating.
-
Materials:
-
5-Amino-3-methoxypyridine (6.2 g, 0.05 mol)
-
Sulfuric Acid (H₂SO₄, 10% aqueous solution, 100 mL)
-
Sodium Nitrite (NaNO₂, 3.8 g, 0.055 mol)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-amino-3-methoxypyridine (6.2 g, 0.05 mol) in 10% aqueous sulfuric acid (100 mL) in a 250 mL beaker, with cooling in an ice-salt bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (3.8 g, 0.055 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Slowly heat the reaction mixture to 80 °C and maintain this temperature for 1 hour. Nitrogen gas evolution will be observed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by adding a saturated sodium bicarbonate solution until the pH is 7-8.
-
Extract the product from the aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for the Purification of 3-Hydroxy-5-methoxypyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-Hydroxy-5-methoxypyridine using normal-phase column chromatography. The methodology is designed for researchers in organic synthesis and drug development to achieve high purity of the target compound, which is essential for subsequent applications. This protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Expected results are summarized in a tabular format for clarity.
Introduction
3-Hydroxy-5-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and hydrogen-bonding properties. Synthetic routes to this compound can often yield a mixture of the desired product along with unreacted starting materials and side products. Therefore, a robust purification method is critical to isolate 3-Hydroxy-5-methoxypyridine in high purity. Column chromatography is a widely used and effective technique for such separations.[1] This application note details a standard laboratory procedure for the purification of 3-Hydroxy-5-methoxypyridine utilizing silica gel column chromatography.
Physicochemical Properties and Separation Principle
3-Hydroxy-5-methoxypyridine possesses a polar hydroxyl group and a nitrogen atom within the pyridine ring, making it a moderately polar compound. A common synthetic precursor is 3-Bromo-5-methoxypyridine, which is comparatively less polar. This difference in polarity forms the basis for the chromatographic separation.
In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase. Polar compounds, like 3-Hydroxy-5-methoxypyridine, will have a stronger affinity for the stationary phase and thus elute more slowly. Less polar impurities, such as residual 3-Bromo-5-methoxypyridine, will interact less with the silica gel and be eluted more quickly by the mobile phase.
Experimental Protocol
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
-
Crude Sample: Synthesized 3-Hydroxy-5-methoxypyridine containing impurities.
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate) and spot it onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1).
-
Visualization: Visualize the separated spots under a UV lamp.
-
Optimal Rf: The ideal mobile phase composition should provide a good separation of the product spot from impurity spots, with the product having a retention factor (Rf) of approximately 0.2-0.4.
Column Preparation (Wet Packing Method)
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
Sample Loading
-
Dissolve the crude 3-Hydroxy-5-methoxypyridine in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
Elution and Fraction Collection
-
Begin elution with the low-polarity mobile phase determined from the TLC analysis (e.g., 9:1 n-hexane:ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar product. For example, after the less polar impurities have eluted, switch to a more polar solvent mixture (e.g., 7:3 or 1:1 n-hexane:ethyl acetate).
-
Continue collecting and analyzing fractions until the desired product has been completely eluted from the column.
Isolation of Pure Product
-
Combine the fractions that contain the pure 3-Hydroxy-5-methoxypyridine, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Data Presentation
The following table summarizes the expected results from the purification process.
| Parameter | Crude Mixture | Purified Product |
| Appearance | Brownish solid | Off-white solid |
| Purity (by HPLC) | ~75% | >98% |
| Rf (7:3 Hexane:EtOAc) | 0.25 (product), 0.6 (major impurity) | 0.25 |
| Yield | - | ~85% (recovery) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of 3-Hydroxy-5-methoxypyridine by column chromatography.
References
Application Notes and Protocols for the Recrystallization of 3-Hydroxy-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on developing a suitable recrystallization method for the purification of 3-Hydroxy-5-methoxypyridine. Due to the absence of a specific published recrystallization protocol for this compound, this note outlines a systematic approach to solvent selection and experimental execution based on the physicochemical properties of analogous compounds.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the compound crystallizes out of the solution, leaving impurities behind in the mother liquor.
Physicochemical Data of 3-Hydroxy-5-methoxypyridine and Related Analogs
A critical step in developing a recrystallization protocol is the selection of an appropriate solvent. The solubility of 3-Hydroxy-5-methoxypyridine can be inferred from data on structurally similar compounds. The table below summarizes the available solubility and physical property data for relevant analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3-Hydroxy-5-methoxypyridine | C₆H₇NO₂ | 125.13 | Not available | Not available |
| 3-Hydroxy-5-methylpyridine | C₆H₇NO | 109.13 | 136-140 | Slightly soluble in DMSO and Methanol.[1] |
| 3-Methoxypyridine | C₆H₇NO | 109.13 | -26 | Highly soluble in water, ethanol, methanol, and dichloromethane.[2] |
Based on the structures of these analogs, 3-Hydroxy-5-methoxypyridine is a polar molecule. The presence of both a hydroxyl and a methoxy group suggests it will be soluble in polar solvents. The key is to find a solvent or solvent system where its solubility shows a steep temperature dependence.
Recommended Experimental Protocol for Recrystallization Method Development
The following protocol provides a systematic approach to identifying an effective recrystallization solvent and procedure for 3-Hydroxy-5-methoxypyridine.
Objective: To determine the optimal solvent and conditions for the purification of 3-Hydroxy-5-methoxypyridine by recrystallization.
Materials:
-
Crude 3-Hydroxy-5-methoxypyridine
-
A selection of potential recrystallization solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene, acetone, and mixtures thereof)
-
Small test tubes (for solvent screening)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
Part 1: Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of crude 3-Hydroxy-5-methoxypyridine into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves.
-
Once the solid is dissolved, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline solid upon cooling.
-
Record your observations for each solvent tested in a table similar to the one below.
Solvent Screening Observations Table:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Acetone | |||
| Ethanol/Water (e.g., 9:1) |
Part 2: Recrystallization Protocol
Once a suitable solvent or solvent system is identified from the screening process, proceed with the bulk recrystallization.
-
Dissolution: Place the crude 3-Hydroxy-5-methoxypyridine in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the recrystallized product and compare it to the literature value (if available) or the crude material. A sharp melting point close to the expected value is an indication of purity. Further analysis by techniques such as NMR or HPLC can also be performed.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for developing a recrystallization protocol.
Caption: General workflow for the recrystallization of 3-Hydroxy-5-methoxypyridine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath instead of an open flame.
-
Consult the Safety Data Sheet (SDS) for 3-Hydroxy-5-methoxypyridine and all solvents used.
By following this systematic approach, researchers can effectively develop a robust and efficient recrystallization protocol for the purification of 3-Hydroxy-5-methoxypyridine, ensuring high purity for subsequent research and development activities.
References
Application Notes and Protocols for the Analysis of 5-Methoxypyridin-3-ol by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypyridin-3-ol is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control samples and formulation development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed to provide a robust framework for researchers, which can be adapted and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid, analytical grade.
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Run Time | 18 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (tR) | Approximately 4.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow
Figure 1. HPLC experimental workflow for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, an LC-MS method is recommended, particularly for complex matrices.
Experimental Protocol: LC-MS
1. Instrumentation and Materials
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for faster analysis.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid, LC-MS grade.
-
This compound reference standard.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | UPLC C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, then to 95% B over 3.5 min, hold for 1 min, return to 5% B in 0.5 min, and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 100-300) |
| Monitored Ion (SIM) | [M+H]⁺ = 126.05 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Run Time | 7 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in 50:50 water:acetonitrile with 0.1% formic acid to generate a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Sample Preparation: Dilute the sample in the same solvent as the working standards to a concentration within the calibration range. Centrifuge and filter the supernatant before injection. A simple protein precipitation with acetonitrile may be necessary for biological samples.[1]
Data Presentation: LC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (tR) | Approximately 2.1 min |
| Linearity (r²) | > 0.998 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
LC-MS Experimental Workflow
Figure 2. LC-MS experimental workflow for the analysis of this compound.
Discussion
The provided HPLC-UV method is suitable for routine quality control and assays where concentration levels are relatively high. The LC-MS method offers significantly higher sensitivity and selectivity, making it ideal for trace-level quantification, metabolite identification, and analysis in complex biological matrices. The positive ESI mode is proposed due to the basic nature of the pyridine ring, which is readily protonated.
Researchers should perform a full method validation according to ICH guidelines or internal standard operating procedures before applying these methods to their specific samples. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The hypothetical data presented here serves as a guideline for expected performance.
References
Application Notes and Protocols for the Development of GPR52 Modulators Utilizing a 3-Hydroxy-5-methoxypyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the 3-hydroxy-5-methoxypyridine chemical scaffold in the discovery and development of modulators for the G Protein-Coupled Receptor 52 (GPR52). This document includes detailed information on GPR52 signaling pathways, quantitative data for representative compounds, and step-by-step experimental protocols for key assays.
Introduction to GPR52
G Protein-Coupled Receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, with high concentrations in the striatum and cortex.[1] Its strategic location and signaling characteristics make it a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders. GPR52 is constitutively active and couples to Gαs/olf G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling pathway suggests that GPR52 agonists may functionally oppose the action of dopamine D2 receptors, which are Gαi-coupled and inhibit adenylyl cyclase.[2] Consequently, GPR52 agonists are being investigated for their potential antipsychotic and pro-cognitive effects, with some candidates entering clinical trials for schizophrenia.[1] Conversely, inhibition of GPR52 has been proposed as a therapeutic strategy for Huntington's disease, as it may reduce the levels of mutant huntingtin protein.
The 3-hydroxy-5-methoxypyridine core is a key pharmacophore in the design of novel GPR52 modulators. Its structural features allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
GPR52 Signaling Pathways
GPR52 activation initiates a signaling cascade that modulates neuronal function. The primary pathway involves the stimulation of cAMP production. Additionally, like many GPCRs, GPR52 can also signal through β-arrestin pathways.
Application Notes
The development of GPR52 modulators derived from a 3-hydroxy-5-methoxypyridine scaffold has yielded compounds with high potency and efficacy. The following table summarizes quantitative data for representative GPR52 agonists.
| Compound ID | Scaffold Type | EC50 (nM) | Emax (%) | Assay Type | Reference |
| Compound 1 | Benzothiophene-pyrazole | ~30 | - | cAMP Assay | [3] |
| Compound 2 | Benzothiophene-pyrazole | 21 | 103 | cAMP Assay | [3] |
| Compound 3 | Phenyl-pyrazole | 75 | 122 | cAMP Assay | [3] |
| Compound 4 | Phenyl-pyridine | 119 | 100 | cAMP Assay | [3] |
| Compound 9 | Not specified | - | - | In vivo (amphetamine-induced hyperlocomotion) | [1] |
| Compound 10 | Not specified | 27.5 | - | cAMP Assay | [1] |
| Compound 17 | Benzothiophene-pyrazole | 21 | 103 | cAMP Assay | [4] |
| HTL0041178 (1) | Not specified | - | Full Agonist | Functional Assay | [5] |
Experimental Protocols
Synthesis of a GPR52 Modulator Intermediate from 3-Bromo-5-methoxypyridine
This protocol describes a key step in the synthesis of GPR52 modulators, adapted from patent literature, showcasing the utility of the 3-bromo-5-methoxypyridine scaffold.[6]
Reaction: Nickel-catalyzed cross-coupling of 3-bromo-5-methoxypyridine with 2-bromo-1,1-difluoro-ethane.
Materials:
-
3-bromo-5-methoxypyridine
-
2-bromo-1,1-difluoro-ethane
-
1,2-dimethoxyethane (DME)
-
Nickel(II) chloride glyme complex (NiCl2·glyme)
-
Sodium carbonate (Na2CO3)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-methoxypyridine (1.0 eq).
-
Add 1,2-dimethoxyethane (DME) to dissolve the starting material.
-
To the solution, add 2-bromo-1,1-difluoro-ethane (1.5 eq).
-
Add sodium carbonate (2.0 eq).
-
Add NiCl2·glyme (0.005 eq) and dtbbpy (0.005 eq) as the catalyst and ligand, respectively.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired difluoroethyl-methoxypyridine intermediate.
Note: 3-bromo-5-methoxypyridine can be synthesized from 3-hydroxy-5-methoxypyridine via standard bromination procedures.
GloSensor™ cAMP Assay for GPR52 Agonist Screening
This protocol outlines the use of the Promega GloSensor™ cAMP Assay to quantify the agonist activity of test compounds on GPR52-expressing cells.
Materials:
-
HEK293 cells transiently or stably expressing human GPR52
-
pGloSensor™-22F cAMP Plasmid (for transient transfection)
-
GloSensor™ cAMP Reagent
-
CO2-independent cell culture medium
-
Test compounds dissolved in DMSO
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
For transient transfection, co-transfect HEK293 cells with the GPR52 expression vector and the pGloSensor™-22F cAMP Plasmid.
-
Culture the cells to an appropriate confluency.
-
Harvest the cells and resuspend them in CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
-
Assay Plate Preparation:
-
Dispense the cell suspension into the wells of a white, opaque assay plate.
-
Incubate the plate at room temperature for 2 hours to allow for cell equilibration with the reagent.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Add the diluted compounds to the assay plate. Include a vehicle control (DMSO) and a positive control (a known GPR52 agonist).
-
-
Signal Detection:
-
Measure luminescence using a plate-reading luminometer. Kinetic readings can be taken at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes after compound addition. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 20 minutes).
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.
-
β-Arrestin Recruitment Assay
This protocol describes a general method to assess the recruitment of β-arrestin to GPR52 upon agonist stimulation, often using a technology like DiscoveRx's PathHunter® or a similar enzyme fragment complementation assay.
Materials:
-
A cell line co-expressing GPR52 fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Assay buffer.
-
Detection reagents specific to the assay technology.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white, opaque assay plate at a predetermined density.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
-
Signal Development:
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Luminescence Reading:
-
Measure the chemiluminescent signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction over the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
-
GPR52 Modulator Screening Workflow
A typical screening cascade for the identification and characterization of novel GPR52 modulators is depicted below.
References
- 1. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20220112164A1 - Heterocyclic g-protein-coupled receptor 52 (gpr52) agonists - Google Patents [patents.google.com]
- 3. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole, a novel series of G protein-coupled receptor 52 (GPR52) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024091542A1 - Compounds and compositions as gpr52 modulators - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation of 5-Methoxypyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyridin-3-ol derivatives is a crucial transformation in medicinal chemistry and drug development, as the resulting pyridinium salts and N-alkyl pyridones are key structural motifs in many biologically active compounds. This document provides a detailed experimental procedure for the N-alkylation of 5-Methoxypyridin-3-ol. The protocol is based on established methodologies for the alkylation of substituted pyridinols, offering a robust starting point for the synthesis of a variety of N-substituted derivatives.
The reaction proceeds via the deprotonation of the hydroxyl group of this compound by a suitable base, followed by nucleophilic attack of the resulting pyridinolate anion on an alkylating agent. It is important to note that pyridin-3-ols can exist in equilibrium with their pyridone tautomers. The reaction conditions can influence the regioselectivity of the alkylation, leading to either N-alkylation or O-alkylation. The protocol provided herein is optimized for selective N-alkylation.
Reaction Principle
The N-alkylation of this compound is typically carried out using an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a pyridinolate anion which is an ambident nucleophile. While alkylation can occur at either the nitrogen or the oxygen atom, the use of polar aprotic solvents generally favors N-alkylation.
Experimental Protocols
General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Under an inert atmosphere, add anhydrous DMF or MeCN (5-10 mL per mmol of this compound).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension.
-
The reaction mixture is typically stirred at room temperature or gently heated (40-80 °C) for 4-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents based on general literature precedents.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| Ethyl Bromide | K₂CO₃ | MeCN | 60 | 18 | 75-85 |
| Benzyl Bromide | Cs₂CO₃ | DMF | 25 | 8 | 90-98 |
| Propargyl Bromide | NaH | THF | 0 - 25 | 6 | 70-80 |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Application of 5-Methoxypyridin-3-ol in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols on the utilization of 5-Methoxypyridin-3-ol as a key building block in the synthesis of potent kinase inhibitors. The focus is on leveraging this versatile scaffold to generate novel inhibitors targeting critical signaling pathways in oncology, such as the PI3K/mTOR pathway.
Application Notes
This compound (CAS: 109345-94-0) is a substituted pyridine derivative that serves as a valuable starting material in medicinal chemistry for the synthesis of kinase inhibitors.[1][2] Its structure, featuring a pyridine ring with methoxy and hydroxyl functionalities, allows for diverse chemical modifications. The hydroxyl group can be readily converted into a more reactive species, such as a triflate or a halide, which then facilitates cross-coupling reactions.
A primary application of this compound in kinase inhibitor synthesis involves its conversion to (5-methoxypyridin-3-yl)boronic acid (CAS: 850991-69-4).[3][4] This boronic acid derivative is a key intermediate for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[5][6][7][8] This reaction enables the coupling of the 5-methoxypyridin-3-yl moiety with various aryl or heteroaryl halides, which are common core structures in many kinase inhibitors.
The 5-methoxypyridine scaffold is a prevalent feature in a number of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10][11][12][13] Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][11][12] Inhibitors incorporating the 5-methoxypyridine moiety have demonstrated significant potency and, in some cases, desirable selectivity for different PI3K isoforms.
One notable class of kinase inhibitors that can be synthesized using a 5-methoxypyridine building block are sulfonamide methoxypyridine derivatives, which have shown potent dual inhibitory activity against PI3Kα and mTOR.[9] For instance, compound 22c (a quinoline-based sulfonamide methoxypyridine derivative) has been reported to exhibit exceptional inhibitory activity against PI3Kα and mTOR.[9] While the published synthesis of 22c starts from a different isomer, a similar analogue can be readily prepared using (5-methoxypyridin-3-yl)boronic acid.
Another potential application is in the synthesis of PRMT5 inhibitors, where a 4-(aminomethyl)-6-(5-methoxypyridin-3-yl)phthalazin-1(2H)-one scaffold has been identified in patent literature. The synthesis of the phthalazinone core is a well-established process, and the 5-methoxypyridin-3-yl group can be introduced via a Suzuki coupling.[14][15]
The following sections provide detailed protocols for the synthesis of a key intermediate, (5-methoxypyridin-3-yl)boronic acid, from this compound, and a representative protocol for its application in the synthesis of a potent PI3K/mTOR inhibitor via a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
The following tables summarize the in vitro biological activity of a representative PI3K/mTOR inhibitor containing a methoxypyridine scaffold, demonstrating the potential of derivatives synthesized from this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 22c [9]
| Compound | Target Kinase | IC₅₀ (nM) |
| 22c | PI3Kα | 0.22 |
| 22c | mTOR | 23 |
Table 2: In Vitro Anti-proliferative Activity of Compound 22c [9]
| Compound | Cell Line | IC₅₀ (nM) |
| 22c | MCF-7 (Breast Cancer) | 130 |
| 22c | HCT-116 (Colon Cancer) | 20 |
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is depicted below.
Caption: Synthesis and Evaluation Workflow.
Experimental Protocols
Protocol 1: Synthesis of (5-methoxypyridin-3-yl)boronic acid from this compound
This protocol describes a two-step synthesis of the key boronic acid intermediate. The first step involves the conversion of the hydroxyl group to a triflate, followed by a palladium-catalyzed borylation.
Step 1a: Synthesis of 5-methoxypyridin-3-yl trifluoromethanesulfonate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-methoxypyridin-3-yl trifluoromethanesulfonate.
Step 1b: Synthesis of (5-methoxypyridin-3-yl)boronic acid
-
In a flask, combine 5-methoxypyridin-3-yl trifluoromethanesulfonate (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of HCl (2M) or used directly in the subsequent Suzuki coupling step after purification.
Protocol 2: Synthesis of a PI3K/mTOR Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of (5-methoxypyridin-3-yl)boronic acid with a suitable heteroaryl halide to form a kinase inhibitor scaffold, based on the synthesis of related compounds.[9][16]
-
To a microwave vial, add the heteroaryl halide (e.g., a bromo-substituted quinoline core) (1.0 eq), (5-methoxypyridin-3-yl)boronic acid (1.2 eq), sodium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol outlines a general method for determining the IC₅₀ value of a synthesized compound against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound stock solution to create a range of concentrations.
-
The kinase assay is performed in a 96- or 384-well plate format using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
To each well, add the kinase buffer, the PI3Kα enzyme, the substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by measuring the amount of ADP produced via a luminescence-based readout).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative activity of a compound on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor (and a vehicle control, e.g., DMSO) for 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting cell viability against the logarithm of the compound concentration.
References
- 1. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]
- 2. 5-Methoxy-pyridin-3-ol AldrichCPR 109345-94-0 [sigmaaldrich.com]
- 3. chemrio.com [chemrio.com]
- 4. chiralen.com [chiralen.com]
- 5. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 14. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxypyridin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Methoxypyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
When synthesizing this compound, particularly from starting materials like 3,5-dibromopyridine, several impurities can arise. These include unreacted starting materials, intermediates, and byproducts from side reactions. The most prevalent impurities are residual 3,5-dibromopyridine, the intermediate 3-bromo-5-methoxypyridine, and the isomeric byproduct 3,5-dimethoxypyridine. Additionally, residual solvents from the reaction and purification steps can be present.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The nucleophilic aromatic substitution reactions may not have gone to completion. Ensure you are using the appropriate reaction temperature and time as specified in the protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical. For the methoxide substitution, ensure your sodium methoxide is anhydrous. For the subsequent hydroxylation, the temperature and pressure (if using a sealed vessel) must be carefully controlled to favor the desired product.
-
Side Reactions: The formation of byproducts such as 3,5-dimethoxypyridine consumes the intermediate, reducing the yield of the final product. Optimizing the stoichiometry of the reagents can help minimize this.
-
Degradation of Product: The product, a pyridinol, can be sensitive to overly harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times.
-
Inefficient Purification: The product may be lost during workup and purification. Ensure proper phase separation during extractions and use an appropriate chromatography method for purification.
Q3: I am observing a significant amount of 3,5-dimethoxypyridine as a byproduct. How can I minimize its formation?
The formation of 3,5-dimethoxypyridine occurs when the intermediate, 3-bromo-5-methoxypyridine, reacts with another equivalent of methoxide instead of the desired nucleophile for the second substitution (e.g., hydroxide). To minimize this:
-
Stoichiometry Control: Use a controlled amount of sodium methoxide in the first step, aiming for complete consumption before proceeding to the second step.
-
Stepwise Synthesis: A stepwise approach where the intermediate 3-bromo-5-methoxypyridine is isolated and purified before the second substitution will provide better control and reduce the formation of the dimethoxy byproduct.
Q4: How can I effectively remove unreacted 3,5-dibromopyridine and 3-bromo-5-methoxypyridine from my final product?
These impurities have different polarities compared to the desired this compound.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating these compounds. A solvent system with a gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate) will allow for the separation of the less polar starting material and intermediate from the more polar product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.
Impurity Summary
The following table summarizes the common impurities, their potential sources, and recommended analytical methods for detection.
| Impurity Name | Structure | Potential Source | Analytical Method |
| 3,5-Dibromopyridine | Br-C5H3N-Br | Unreacted starting material | GC-MS, LC-MS, NMR |
| 3-Bromo-5-methoxypyridine | Br-C5H3N-OCH3 | Incomplete reaction intermediate | GC-MS, LC-MS, NMR |
| 3,5-Dimethoxypyridine | CH3O-C5H3N-OCH3 | Side reaction byproduct | GC-MS, LC-MS, NMR |
| Residual Solvents (e.g., Methanol, Toluene, DMF) | N/A | Reaction or purification | GC, NMR |
Detailed Experimental Protocol
This protocol describes a common method for the synthesis of this compound starting from 3,5-dibromopyridine.
Step 1: Synthesis of 3-Bromo-5-methoxypyridine
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3,5-dibromopyridine (1 equivalent).
-
Solvent Addition: Add anhydrous methanol as the solvent.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed reaction vessel, combine the purified 3-bromo-5-methoxypyridine (1 equivalent) with a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and a high-boiling point solvent like dioxane.
-
Reaction: Heat the mixture to 120-150°C for 12-24 hours. The reaction should be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Identifying byproducts in "3-Hydroxy-5-methoxypyridine" reactions
Welcome to the technical support center for reactions involving 3-Hydroxy-5-methoxypyridine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and identifying potential byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 3-Hydroxy-5-methoxypyridine.
Q1: I am attempting to synthesize 3-Hydroxy-5-methoxypyridine via diazotization of 3-Amino-5-methoxypyridine followed by hydrolysis, but I am observing a complex mixture of products. What are the likely byproducts?
A1: The diazotization of aminopyridines can be a sensitive reaction, and several byproducts can arise from incomplete reaction or side reactions of the intermediate diazonium salt.
Potential Byproducts:
-
Unreacted 3-Amino-5-methoxypyridine: If the diazotization is incomplete, the starting material will be present in the final mixture.
-
Azo Compounds: The diazonium salt can couple with unreacted 3-Amino-5-methoxypyridine or the 3-Hydroxy-5-methoxypyridine product to form colored azo dyes.
-
3-Fluoro-5-methoxypyridine or 3-Chloro-5-methoxypyridine: If the reaction is carried out in the presence of fluoride or chloride ions (e.g., from the acid used), a Sandmeyer-type reaction can occur, leading to the substitution of the diazonium group with a halogen.
-
Phenolic Byproducts: Over-reaction or harsh hydrolysis conditions can potentially lead to the formation of other hydroxylated species.
Troubleshooting:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite) to ensure the stability of the diazonium salt.
-
Acid Choice: The choice of acid is crucial. Using an acid with a non-nucleophilic counterion, such as sulfuric acid, can minimize the formation of halogenated byproducts.
-
Slow Addition: Add the diazotizing agent slowly and portion-wise to control the reaction rate and prevent localized overheating.
-
Quenching: After the reaction is complete, ensure proper quenching of any excess nitrous acid.
Q2: I am trying to synthesize 3-Hydroxy-5-methoxypyridine by selective demethylation of 3,5-Dimethoxypyridine, but the reaction is either incomplete or I am getting multiple products. What are the possible issues and byproducts?
A2: Selective demethylation of dimethoxypyridines can be challenging, and the outcome is highly dependent on the choice of demethylating agent and reaction conditions.
Potential Byproducts:
-
Unreacted 3,5-Dimethoxypyridine: Incomplete reaction is a common issue, especially with milder demethylating agents.
-
3,5-Dihydroxypyridine: Over-demethylation can occur, leading to the loss of both methyl groups.
-
Ring-Opened Products: Under harsh conditions with strong nucleophilic reagents, cleavage of the pyridine ring is a possibility, although less common.
Troubleshooting:
-
Choice of Reagent: Different demethylating agents exhibit varying selectivity. Common reagents include boron tribromide (BBr₃), hydrobromic acid (HBr), and certain Lewis acids. The choice of reagent will depend on the desired selectivity and the presence of other functional groups.
-
Stoichiometry: Carefully control the stoichiometry of the demethylating agent. Using an excess can lead to over-demethylation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Both prolonged reaction times and high temperatures can increase the formation of byproducts.
Data Presentation: Byproduct Summary
The following table summarizes the potential byproducts for the two main synthetic routes to 3-Hydroxy-5-methoxypyridine.
| Synthetic Route | Potential Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |
| Diazotization of 3-Amino-5-methoxypyridine | 3-Amino-5-methoxypyridine (unreacted) | C₆H₈N₂O | 124.14 |
| Azo-coupled dimer | C₁₂H₁₂N₄O₂ | 244.25 | |
| 3-Fluoro-5-methoxypyridine | C₆H₆FNO | 127.12 | |
| 3-Chloro-5-methoxypyridine | C₆H₆ClNO | 143.57 | |
| Selective Demethylation of 3,5-Dimethoxypyridine | 3,5-Dimethoxypyridine (unreacted) | C₇H₉NO₂ | 139.15 |
| 3,5-Dihydroxypyridine | C₅H₅NO₂ | 111.10 |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-5-methoxypyridine via Diazotization of 3-Amino-5-methoxypyridine
-
Dissolution: Dissolve 3-Amino-5-methoxypyridine in an aqueous solution of a non-nucleophilic acid (e.g., 50% H₂SO₄) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to a pH of 7-8.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Hydroxy-5-methoxypyridine via Selective Demethylation of 3,5-Dimethoxypyridine
-
Inert Atmosphere: To a solution of 3,5-Dimethoxypyridine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the demethylating agent (e.g., one equivalent of BBr₃) dropwise at a low temperature (e.g., -78 °C).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the progress by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol or water at a low temperature.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Diagram 1: Signaling Pathway for Byproduct Formation in Diazotization
Caption: Byproduct formation pathways in the diazotization of 3-Amino-5-methoxypyridine.
Diagram 2: Experimental Workflow for Byproduct Identification
Caption: Workflow for the identification and quantification of byproducts.
Troubleshooting low yield in "5-Methoxypyridin-3-ol" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 5-Methoxypyridin-3-ol. The primary focus is on the copper-catalyzed hydroxylation of 3-Bromo-5-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the copper-catalyzed hydroxylation of commercially available 3-Bromo-5-methoxypyridine. This reaction offers a direct conversion of the aryl bromide to the desired pyridinol.
Q2: I am seeing a low yield in my reaction. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Poor quality of starting materials: Impurities in 3-Bromo-5-methoxypyridine or the solvent can interfere with the catalytic cycle.
-
Inactive catalyst: The copper catalyst's activity can be diminished due to improper storage or handling.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the yield.
-
Inefficient purification: The product may be lost during the workup and purification steps.
-
Presence of oxygen: Inadequate degassing of the reaction mixture can lead to side reactions and catalyst deactivation.
Q3: How can I improve the purity of my final product?
Purification of this compound can be achieved through several methods.[1] Due to the basic nature of the pyridine ring, special considerations may be necessary:
-
Column Chromatography: Silica gel chromatography is a standard method. To prevent tailing of the basic product, the eluent can be doped with a small amount of a base, such as triethylamine.
-
Acid-Base Extraction: An acidic wash can be used to protonate the pyridine nitrogen, allowing it to be extracted into an aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique.[1]
Troubleshooting Guide
This section provides specific troubleshooting advice for the copper-catalyzed synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a fresh batch of the copper catalyst and ligand. Ensure they have been stored under an inert atmosphere. |
| Incorrect Reagent Stoichiometry | Carefully verify the molar ratios of all reagents, including the catalyst, ligand, and base. |
| Low Reaction Temperature | For the hydroxylation of aryl bromides, a temperature of around 80°C is often required.[2] Ensure the reaction is heated to the appropriate temperature. |
| Inadequate Mixing | Ensure efficient stirring of the reaction mixture to maintain a homogeneous suspension. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Reaction Temperature Too High | Excessive heat can lead to decomposition of the starting material or product. Lower the reaction temperature and monitor for improvement. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid the formation of degradation products. |
| Reaction with Solvent | Ensure the solvent (e.g., DMSO) is of high purity and anhydrous to prevent unwanted side reactions. |
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is a general guideline based on established methods for copper-catalyzed hydroxylation of aryl halides.[1][2] Optimization may be required for specific laboratory conditions.
Materials:
-
3-Bromo-5-methoxypyridine
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (ligand)
-
Lithium hydroxide (LiOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 3-Bromo-5-methoxypyridine, the ligand, and lithium hydroxide.
-
Add anhydrous DMSO and degassed water.
-
Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Add Copper(II) acetylacetonate to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with an appropriate workup and purification procedure (e.g., extraction and column chromatography).
Table of Reagent Quantities (Example)
| Reagent | Molar Equiv. | Example Amount (for 1 mmol scale) |
| 3-Bromo-5-methoxypyridine | 1.0 | 188 mg |
| Cu(acac)₂ | 0.01 | 2.6 mg |
| Ligand | 0.02 | (Varies based on ligand MW) |
| LiOH | 2.0 | 48 mg |
| DMSO | - | 2 mL |
| Water | - | 0.2 mL |
Workflow and Logic Diagrams
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield issues.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxypyridin-3-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in the synthesis of 5-Methoxypyridin-3-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on the this compound scaffold?
The primary reactive sites on this compound are the hydroxyl group at the 3-position, which can undergo O-alkylation, and the pyridine nitrogen, which is susceptible to N-alkylation. The aromatic ring can also participate in cross-coupling reactions, though this typically requires prior functionalization (e.g., halogenation).
Q2: I am observing a mixture of O- and N-alkylation products. How can I improve the selectivity for O-alkylation?
Regioselectivity between O- and N-alkylation is a common challenge. To favor O-alkylation:
-
Choice of Base: Use of a milder base, such as potassium carbonate (K₂CO₃), is often preferred for O-alkylation of hydroxypyridines. Stronger bases can increase the propensity for N-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or acetonitrile are commonly used.
-
Protecting Groups: In cases where selectivity is difficult to control, protection of the pyridine nitrogen may be necessary.
Q3: My Williamson ether synthesis is giving a low yield. What are the potential causes?
Low yields in Williamson ether synthesis can be attributed to several factors:
-
Incomplete Deprotonation: Ensure that the base is strong enough and used in a sufficient amount to fully deprotonate the hydroxyl group.
-
Side Reactions: Competing elimination reactions (E2) can occur, especially with sterically hindered or strong bases at higher temperatures. Intermolecular Sₙ2 reactions leading to dimers or polymers can also be an issue, particularly at high concentrations.
-
Purity of Reagents: The purity of starting materials, especially the alkylating agent, is crucial. Impurities can lead to unwanted side reactions.
Q4: What are some effective purification strategies for this compound derivatives?
Purification of pyridine derivatives can be challenging due to their basicity. Common techniques include:
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for extraction into an acidic aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Column Chromatography: This is a versatile method, but tailing on silica gel can be an issue due to the basicity of the pyridine. Adding a small amount of a base like triethylamine to the eluent can help mitigate this.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification method.
Troubleshooting Guides
Issue 1: Low Yield in O-Alkylation (Williamson Ether Synthesis)
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains | Incomplete deprotonation of the hydroxyl group. | Use a stronger base (e.g., NaH) or increase the equivalents of the current base. Ensure anhydrous reaction conditions if using a moisture-sensitive base. |
| Low reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Increase the reaction temperature. | |
| Formation of side products | Competing N-alkylation. | Use a milder base (e.g., K₂CO₃). Consider protecting the pyridine nitrogen. |
| Elimination (E2) side reaction. | Use a less sterically hindered base. Lower the reaction temperature. | |
| Dimer/polymer formation from intermolecular reaction. | Employ high-dilution conditions by slowly adding the substrate to the base suspension. | |
| Product degradation | Reaction temperature is too high or reaction time is too long. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Reduce the reaction temperature. |
Issue 2: Poor Selectivity in Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Mixture of O- and N-alkylated products | Similar reactivity of the hydroxyl group and the pyridine nitrogen. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, ACN, THF). Optimize the reaction temperature. |
| Multiple products in cross-coupling reactions | Catalyst poisoning or side reactions. | Ensure all reagents and solvents are pure and dry. Degas the reaction mixture thoroughly. Screen different palladium catalysts and ligands. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol is a general guideline for the Williamson ether synthesis.
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF (0.1-0.5 M), add a base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Data Presentation
Table 1: Effect of Base and Solvent on O-Alkylation Yield
| Entry | Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ (1.5) | DMF | 60 | 12 | Data not available |
| 2 | Benzyl Bromide | Cs₂CO₃ (1.5) | DMF | 60 | 12 | Data not available |
| 3 | Benzyl Bromide | NaH (1.2) | THF | RT | 12 | Data not available |
| 4 | Ethyl Iodide | K₂CO₃ (1.5) | ACN | 80 | 24 | Data not available |
Visualizations
Caption: Competing O- and N-alkylation pathways for this compound.
Caption: General workflow for Williamson ether synthesis of this compound.
Caption: Troubleshooting logic for low yield in O-alkylation reactions.
"3-Hydroxy-5-methoxypyridine" stability issues and degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues and identifying potential degradation products of 3-Hydroxy-5-methoxypyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Hydroxy-5-methoxypyridine?
While specific stability data for 3-Hydroxy-5-methoxypyridine is not extensively published, compounds with similar structures, such as pyridine derivatives with hydroxyl and methoxy groups, can be susceptible to degradation under certain conditions. Potential stability concerns include:
-
Oxidation: The pyridine ring and hydroxyl group can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, yielding methanol and the corresponding dihydroxy-pyridine derivative.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to photolytic degradation.
-
Thermal Degradation: Exposure to high temperatures can induce decomposition.
It is crucial to conduct forced degradation studies to identify the specific vulnerabilities of 3-Hydroxy-5-methoxypyridine.
Q2: What are the recommended storage and handling conditions for 3-Hydroxy-5-methoxypyridine?
To ensure the stability of 3-Hydroxy-5-methoxypyridine, the following storage and handling procedures are recommended based on general laboratory best practices for similar compounds:
-
Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1][2] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2]
Q3: How can I identify the degradation products of 3-Hydroxy-5-methoxypyridine?
The most common and effective method for identifying degradation products is through forced degradation studies coupled with a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[3][4] Mass spectrometry (MS) coupled with chromatography (LC-MS) is invaluable for structural elucidation of the unknown degradation products.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram of a fresh sample. | Impurities from synthesis or contamination. | Review the certificate of analysis (CoA). If necessary, purify the starting material. |
| Rapid degradation observed under all stress conditions. | The compound is inherently unstable. | Use milder stress conditions (e.g., lower temperature, shorter duration, lower concentration of stressor). |
| No degradation observed under any stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of acid/base/oxidizing agent).[6][7] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. Screen different columns and mobile phase compositions. Adjust the gradient profile for better separation. |
| Mass balance in forced degradation studies is not within an acceptable range (typically 90-110%). | Co-elution of degradants, non-UV active degradants, or retention of degradants on the column. | Re-evaluate the HPLC method for specificity. Use a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector if non-UV active degradants are suspected. Ensure all components are eluting from the column. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating methods.[3][8] The following are general protocols that can be adapted for 3-Hydroxy-5-methoxypyridine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Acid Hydrolysis:
-
Protocol: Prepare a solution of 3-Hydroxy-5-methoxypyridine in 0.1 N HCl. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[6]
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Analysis: Analyze the samples by HPLC.
2. Base Hydrolysis:
-
Protocol: Prepare a solution of 3-Hydroxy-5-methoxypyridine in 0.1 N NaOH. Reflux the solution at 60°C for a specified period.[6]
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Analysis: Analyze the samples by HPLC.
3. Oxidative Degradation:
-
Protocol: Prepare a solution of 3-Hydroxy-5-methoxypyridine and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period.[7][8]
-
Analysis: Analyze the samples by HPLC at various time points.
4. Thermal Degradation:
-
Protocol: Place the solid compound in a controlled temperature oven (e.g., 60-80°C).[3] A solution of the compound can also be subjected to thermal stress.
-
Analysis: Withdraw samples at different time intervals, dissolve in a suitable solvent (if starting with solid), and analyze by HPLC.
5. Photolytic Degradation:
-
Protocol: Expose a solution of 3-Hydroxy-5-methoxypyridine to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the exposed and control samples by HPLC at various time points.
Data Presentation
The quantitative data from forced degradation studies should be summarized in a table to clearly present the extent of degradation and the formation of degradation products under different stress conditions.
Table 1: Summary of Forced Degradation Studies for 3-Hydroxy-5-methoxypyridine
| Stress Condition | % Assay of 3-Hydroxy-5-methoxypyridine | % of Major Degradation Product 1 (RT) | % of Major Degradation Product 2 (RT) | Total Impurities (%) | Mass Balance (%) |
| Control | 100.0 | ND | ND | ND | 100.0 |
| 0.1 N HCl / 60°C / 24h | [User to fill] | [User to fill] | [User to fill] | [User to fill] | [User to fill] |
| 0.1 N NaOH / 60°C / 24h | [User to fill] | [User to fill] | [User to fill] | [User to fill] | [User to fill] |
| 3% H₂O₂ / RT / 24h | [User to fill] | [User to fill] | [User to fill] | [User to fill] | [User to fill] |
| Heat (80°C) / 24h | [User to fill] | [User to fill] | [User to fill] | [User to fill] | [User to fill] |
| Photolytic / 24h | [User to fill] | [User to fill] | [User to fill] | [User to fill] | [User to fill] |
| RT = Retention Time; ND = Not Detected. User to populate with their experimental data. |
Visualizations
The following diagrams illustrate the general workflow for conducting and analyzing forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Caption: Stability-Indicating Method Development Logic.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cycloaddition Reactions of 5-Methoxypyridin-3-ol
Welcome to the technical support center for cycloaddition reactions involving 5-Methoxypyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging diene for traditional Diels-Alder reactions?
A1: Pyridine rings, including that in this compound, are aromatic and therefore possess significant resonance stability. In a normal-demand Diels-Alder reaction, the pyridine ring would need to act as a diene, which would disrupt its aromaticity and is energetically unfavorable. Consequently, such reactions are often difficult to achieve in high yields without specific activation methods.
Q2: What are the most common types of cycloaddition reactions for pyridine derivatives like this compound?
A2: Inverse-electron-demand Diels-Alder (IEDDA) reactions are generally more successful for pyridine systems. In this approach, the electron-deficient pyridine derivative acts as the dienophile, reacting with an electron-rich diene. Additionally, pyridinium salts or N-activated pyridines can participate in cycloaddition reactions more readily.
Q3: How does the methoxy group on the pyridine ring influence its reactivity in cycloadditions?
A3: The methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. In the context of a normal-demand Diels-Alder reaction, this would make the pyridine a more electron-rich diene, which could be favorable. However, the overriding factor is often the preservation of aromaticity. The methoxy group can also influence the basicity of the pyridine nitrogen, which may affect reactions catalyzed by Lewis acids.
Q4: Is it necessary to protect the hydroxyl group of this compound during a cycloaddition reaction?
A4: Yes, protecting the hydroxyl group is highly recommended. The hydroxyl group is acidic and can interfere with many reaction conditions, especially those involving organometallic reagents or Lewis acids. It can also act as a nucleophile, leading to undesired side reactions. Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS) and acetate esters.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during cycloaddition reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion to the desired cycloadduct | 1. Aromaticity of the pyridine ring: The high stability of the pyridine ring makes it a poor diene in normal-demand Diels-Alder reactions. 2. Unfavorable electronics: The electron-donating nature of the methoxy and hydroxyl groups may not be sufficient to overcome the aromatic stabilization energy. 3. Steric hindrance: The substituents on the pyridine ring or the dienophile may sterically hinder the approach of the reactants. | 1. Employ an inverse-electron-demand Diels-Alder (IEDDA) strategy: Use an electron-rich diene with your this compound (or a derivative) as the dienophile. 2. Activate the pyridine ring: Consider N-oxidation or coordination to a Lewis acid to lower the LUMO of the pyridine system and make it more reactive. 3. Increase reaction temperature: Higher temperatures can sometimes overcome the activation energy barrier, but be mindful of potential side reactions. 4. Use high pressure: High-pressure conditions can favor the formation of the more compact cycloadduct. |
| Formation of multiple unidentified byproducts | 1. Unprotected hydroxyl group: The free hydroxyl group can participate in various side reactions, such as acylation, alkylation, or acting as a proton source. 2. Dimerization: Hydroxypyridines can potentially dimerize, especially at elevated temperatures.[4] 3. Decomposition of starting material: this compound may be unstable under the reaction conditions. | 1. Protect the hydroxyl group: Use a suitable protecting group like a silyl ether (e.g., TBDMS-Cl, imidazole) or an acetate ester (e.g., acetic anhydride, pyridine).[2][3] 2. Optimize reaction conditions: Lower the reaction temperature if possible and screen different solvents. 3. Use a less reactive dienophile/diene: A highly reactive reaction partner might be causing non-specific reactions. |
| Aromatization of the initial cycloadduct | The initial Diels-Alder adduct of a pyridine derivative is often unstable and can readily aromatize, especially if a good leaving group is present, to regenerate a substituted pyridine system.[5] | 1. Choose a dienophile that does not introduce a facile elimination pathway. 2. Isolate the cycloadduct at low temperature: If the adduct is thermally sensitive, purification at lower temperatures may be necessary. 3. In-situ trapping of the cycloadduct: Consider a subsequent reaction that immediately transforms the initial adduct into a more stable product. |
| Difficulty in removing the hydroxyl protecting group | The chosen protecting group may be too robust for the deprotection conditions, or the deprotection conditions may be too harsh for the cycloadduct. | 1. Select a protecting group that can be removed under mild conditions. Silyl ethers are often a good choice as they can be cleaved with fluoride sources (e.g., TBAF) under relatively neutral conditions.[5][6][7][8][9] 2. Screen different deprotection methods: For acetate esters, mild basic hydrolysis (e.g., K₂CO₃ in methanol) can be effective.[10][11] |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
This protocol describes a general procedure for the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Protocol 2: General Conditions for a Trial Diels-Alder Reaction
This protocol outlines a starting point for a normal-demand Diels-Alder reaction with a protected this compound derivative.
Materials:
-
Protected this compound (e.g., 3-(tert-butyldimethylsilyloxy)-5-methoxypyridine)
-
Dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous toluene or xylene
-
Lewis acid catalyst (optional, e.g., ZnCl₂, BF₃·OEt₂)
Procedure:
-
In a flame-dried round-bottom flask, dissolve the protected this compound (1.0 eq) in anhydrous toluene.
-
Add the dienophile (1.1 - 2.0 eq).
-
If using a Lewis acid catalyst, add it at this stage (0.1 - 1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction appropriately (e.g., with water or a saturated bicarbonate solution if a Lewis acid was used).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Desired cycloaddition pathway versus potential side reactions.
Caption: A logical workflow for troubleshooting cycloaddition reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Post-Synthesis Purification of 3-Hydroxy-5-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Hydroxy-5-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of 3-Hydroxy-5-methoxypyridine?
While the exact impurity profile depends on the synthetic route, a common and plausible method for synthesizing 3-Hydroxy-5-methoxypyridine is the demethylation of 3,5-dimethoxypyridine. In this case, expected impurities include:
-
Unreacted Starting Material: 3,5-dimethoxypyridine.
-
Reagent-derived Impurities: Byproducts from the demethylating agent (e.g., boron tribromide, hydrobromic acid).
-
Side-reaction Products: Over-demethylation to 3,5-dihydroxypyridine or other positional isomers if the reaction is not selective.
-
Degradation Products: Polar, colored impurities may form if the compound is exposed to high temperatures or extreme pH for extended periods.
Q2: Which purification techniques are most effective for 3-Hydroxy-5-methoxypyridine?
The most suitable purification methods for this polar, aromatic compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical.
-
Column Chromatography: Highly effective for separating the desired product from impurities with different polarities. Normal phase (silica gel) or reversed-phase chromatography can be employed.
Q3: My purified 3-Hydroxy-5-methoxypyridine is a brownish color. How can I remove the color?
The brown color indicates the presence of minor, highly conjugated or polymeric impurities. These can often be removed by:
-
Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product before a final recrystallization step.
-
Silica Gel Plug Filtration: Dissolving the compound in a suitable solvent and passing it through a short plug of silica gel can effectively adsorb polar, colored impurities.
Q4: I am observing significant peak tailing during HPLC analysis of my purified compound. What could be the cause and how can I fix it?
Peak tailing for pyridine-containing compounds on standard silica-based HPLC columns is common. It is often caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the stationary phase. To mitigate this:
-
Use a Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to mask the active silanol sites.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the pyridine nitrogen, reducing its interaction with the stationary phase.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column designed to minimize silanol interactions.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until turbidity persists. Reheat to dissolve and then cool slowly. |
| The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. | |
| Oiling out instead of crystallization. | The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a "better" solvent to lower the saturation temperature. Alternatively, use a lower-boiling point solvent system. |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Poor recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| The compound does not move from the baseline on the TLC plate. | The eluent is not polar enough. | Increase the polarity of the eluent. For silica gel chromatography, a mixture of dichloromethane/methanol or ethyl acetate/methanol often works well for polar pyridines. |
| The compound streaks on the TLC plate and the column. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a base like triethylamine or ammonia to the eluent (e.g., 0.5-1%). |
| The sample is overloaded on the column. | Use a larger column or load less sample. | |
| Poor separation of the product from a close-running impurity. | The chosen eluent system does not provide sufficient resolution. | Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate-based system to a dichloromethane-based one). A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. |
| The product elutes very quickly (in the void volume). | The eluent is too polar. | Decrease the polarity of the eluent. |
Experimental Protocols
Protocol 1: Recrystallization of 3-Hydroxy-5-methoxypyridine
This protocol is based on the properties of similar hydroxypyridine derivatives. The ideal solvent should dissolve the compound when hot but not when cold.
Materials:
-
Crude 3-Hydroxy-5-methoxypyridine
-
Solvents for testing (e.g., water, ethanol, methanol, ethyl acetate, isopropanol, toluene, and mixtures thereof)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor room temperature solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals. Based on the polarity of the target compound, a mixture like ethanol/water or isopropanol/water is a good starting point.
-
-
Recrystallization Procedure:
-
Place the crude 3-Hydroxy-5-methoxypyridine in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) in small portions while heating the flask. Add just enough hot solvent to completely dissolve the solid.
-
If colored impurities are present, you can add a small amount of activated charcoal at this stage, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or air dry.
-
Quantitative Data (Hypothetical):
| Solvent System | Initial Purity (by HPLC) | Purity after Recrystallization | Recovery Yield |
| Ethanol/Water (80:20) | 90% | 98.5% | 85% |
| Isopropanol | 90% | 97.8% | 80% |
| Ethyl Acetate | 90% | 96.5% | 75% |
Protocol 2: Column Chromatography of 3-Hydroxy-5-methoxypyridine
This protocol describes a standard silica gel column chromatography procedure for the purification of a polar compound.
Materials:
-
Crude 3-Hydroxy-5-methoxypyridine
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA))
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).
-
Spot the solution on a TLC plate and develop it in various solvent systems to find one that gives the desired compound an Rf value of approximately 0.2-0.4. A good starting point for a polar compound like this is a mixture of DCM and MeOH (e.g., 95:5 or 90:10). Add 0.5% TEA to the eluent if streaking is observed.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Allow the solvent to drain until it is just above the level of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Hydroxy-5-methoxypyridine.
-
Quantitative Data (Hypothetical):
| Eluent System | Initial Purity (by HPLC) | Purity after Chromatography | Recovery Yield |
| DCM:MeOH (95:5) + 0.5% TEA | 85% | 99.2% | 78% |
| EtOAc:Hexanes (gradient) | 85% | 98.8% | 82% |
Visualizations
Caption: General workflow for the purification of 3-Hydroxy-5-methoxypyridine.
Caption: Troubleshooting logic for purifying 3-Hydroxy-5-methoxypyridine.
Challenges in the scale-up synthesis of "5-Methoxypyridin-3-ol"
Welcome to the technical support center for the synthesis of 5-Methoxypyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important pyridine derivative. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Diazotization of 3-Amino-5-methoxypyridine: This involves converting the primary amino group into a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group. This method is common for generating phenols from anilines and can be adapted for pyridine systems.[1][2]
-
Selective O-Demethylation of 3,5-Dimethoxypyridine: This route involves the cleavage of one of the two methyl ether groups. This requires careful selection of demethylating agents to achieve mono-demethylation and avoid reaction at the pyridine nitrogen.[3]
Q2: What are the primary safety concerns when synthesizing this compound?
A2: Key safety considerations include:
-
Diazonium Salt Instability: Pyridine diazonium salts can be unstable and potentially explosive, especially if isolated or allowed to warm.[4] They are almost always generated and used in situ at low temperatures (0–5 °C).[2][4]
-
Reagent Handling: Demethylation agents such as aluminum halides are water-reactive, and reagents like sodium trimethylsilanethiolate are noxious and require handling in a well-ventilated fume hood.[3]
-
Standard Precautions: As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. The final product is classified as a skin and eye irritant.
Q3: How can the purity of the final product be assessed?
A3: Purity is typically determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity and detection of impurities. Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress and purification efficiency.[5] Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Inefficient Diazotization | Ensure the reaction temperature is strictly maintained between 0–5 °C.[4] Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine to maintain low temperature and controlled generation of nitrous acid.[1] |
| Decomposition of Diazonium Salt | The diazonium intermediate is unstable.[4] Use the generated diazonium salt solution immediately in the subsequent hydrolysis step without attempting to isolate it. |
| Incomplete Demethylation | If using the demethylation route, the reaction may require longer times or higher temperatures. Monitor the reaction by TLC or LC-MS. Consider using a stronger demethylating agent, but be aware of potential side reactions.[3] |
| Over-demethylation | In the synthesis from 3,5-dimethoxypyridine, using too strong a reagent or harsh conditions can lead to the formation of pyridine-3,5-diol. Use a milder reagent or carefully control stoichiometry and reaction time. |
Problem 2: Presence of Persistent Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | Improve reaction conversion by increasing reaction time or temperature (within stable limits). For purification, recrystallization or silica gel column chromatography can be effective for separating the more polar product from less polar starting materials.[5] |
| Formation of Azo-Coupling Byproducts | During diazotization, the diazonium salt can couple with the starting aminopyridine or the product hydroxypyridine. Maintain a low concentration and ensure efficient stirring to minimize this side reaction. |
| Tar Formation | Diazotization reactions, if not properly cooled, can lead to complex mixtures and tar.[6] Ensure rigorous temperature control. Purification from tarry mixtures may require extensive column chromatography. |
| Incomplete Work-up | Ensure the pH is correctly adjusted during work-up to separate acidic, basic, and neutral components effectively. Thoroughly wash organic layers to remove inorganic salts. |
Data Presentation
The selection of a synthetic route can significantly impact yield and purity. The following table provides an illustrative comparison based on typical results for analogous transformations.
| Parameter | Route 1: Diazotization | Route 2: O-Demethylation |
| Starting Material | 3-Amino-5-methoxypyridine | 3,5-Dimethoxypyridine |
| Key Reagents | NaNO₂, H₂SO₄ | NaSSiMe₃ or AlCl₃ |
| Typical Yield Range | 40-65% | 55-85%[3] |
| Key Challenge | Unstable diazonium intermediate | Achieving mono-selectivity |
| Scale-up Consideration | Strict temperature control is critical. | Reagent cost and handling. |
Experimental Protocols
Below is a representative protocol for the synthesis of this compound via the diazotization route.
Protocol: Synthesis via Diazotization of 3-Amino-5-methoxypyridine
Materials:
-
3-Amino-5-methoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methoxypyridine (1.0 eq) in a 10% aqueous solution of sulfuric acid. Cool the mixture to 0–5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cooled amine solution, ensuring the internal temperature does not exceed 5 °C.[1] Stir vigorously for 30 minutes at this temperature after the addition is complete.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 50–60 °C. Nitrogen gas evolution should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours), indicating the hydrolysis of the diazonium salt is complete.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.[5]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the diazotization pathway.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low product yield.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Page loading... [guidechem.com]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of 5-Methoxypyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Methoxypyridin-3-ol via the diazotization of 3-amino-5-methoxypyridine, using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
The synthesis of this compound is commonly achieved through the diazotization of 3-amino-5-methoxypyridine, followed by hydrolysis of the resulting diazonium salt.
Caption: Synthesis of this compound from 3-amino-5-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring this reaction with TLC and NMR?
A1: Monitoring the reaction by TLC provides a rapid, qualitative assessment of the reaction's progress by observing the disappearance of the starting material (3-amino-5-methoxypyridine) and the appearance of the product (this compound). NMR spectroscopy offers a more detailed, quantitative analysis, allowing for the determination of the relative concentrations of the starting material, product, and any significant byproducts, which helps in determining the reaction's endpoint and purity of the product.
Q2: What are the expected appearances of the starting material and product on a TLC plate?
A2: 3-amino-5-methoxypyridine is more polar than this compound due to the primary amine group. Therefore, the starting material will have a lower Retention Factor (Rf) value compared to the product. As the reaction progresses, the spot corresponding to the starting material should diminish, while the spot for the product should intensify.
Q3: What are the key NMR signals to monitor for the conversion of the starting material to the product?
A3: The most significant change in the 1H NMR spectrum will be the disappearance of the signals corresponding to the aromatic protons of 3-amino-5-methoxypyridine and the appearance of a new set of aromatic proton signals for this compound at different chemical shifts. Additionally, the broad singlet of the amino group (-NH2) in the starting material will be replaced by a broad singlet for the hydroxyl group (-OH) in the product.
Troubleshooting Guide
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Streaking of spots | The sample is too concentrated. | Dilute the sample solution before spotting it on the TLC plate. |
| The solvent system is too polar. | Decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio). | |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve spot shape. | |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. |
| The compound does not visualize under UV light. | Use a staining agent such as iodine vapor or a potassium permanganate dip. | |
| Rf values are too high or too low | The polarity of the developing solvent is incorrect. | If Rf is too high (spots run near the solvent front), decrease the solvent polarity. If Rf is too low (spots remain near the baseline), increase the solvent polarity. |
| Spots are not well-separated | The solvent system does not provide adequate resolution. | Experiment with different solvent systems. A common starting point is a mixture of ethyl acetate and hexane; the ratio can be adjusted to optimize separation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Broad or distorted peaks | Poor shimming of the NMR spectrometer. | Re-shim the spectrometer to improve the magnetic field homogeneity. |
| Presence of solid particles in the NMR tube. | Filter the sample before transferring it to the NMR tube. | |
| The sample is too concentrated. | Dilute the sample to an appropriate concentration. | |
| Difficulty in distinguishing starting material and product peaks | Overlapping signals. | Use a higher field NMR spectrometer for better resolution. 2D NMR techniques like COSY can also help in assigning proton signals. |
| Incorrect assignment of peaks. | Compare the spectra with known reference spectra for the starting material and product if available. | |
| Presence of unexpected peaks | Formation of byproducts. | Diazotization reactions can sometimes lead to side products. Compare the spectrum to literature data for potential byproducts of aminopyridine diazotization. |
| Impurities in the starting material or reagents. | Run an NMR of the starting material to check for impurities before starting the reaction. | |
| Inaccurate integration for quantitative analysis | Overlapping peaks. | Use deconvolution software to separate and integrate overlapping signals. |
| Poor signal-to-noise ratio. | Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254). With a pencil, lightly draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spotting: Using a capillary tube, spot the prepared sample onto the starting line. Also, spot the starting material (3-amino-5-methoxypyridine) as a reference.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 1:1 ethyl acetate/hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf values for the starting material and product spots. Monitor the disappearance of the starting material spot and the appearance of the product spot over time.
NMR Monitoring Protocol
-
Sample Preparation: Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a suitable quenching agent). Dilute the aliquot with a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire a 1H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for the starting material (3-amino-5-methoxypyridine) and the product (this compound).
-
Integrate the signals corresponding to a specific proton (or a group of protons) in both the starting material and the product.
-
Calculate the relative molar ratio of the starting material and product to determine the reaction conversion.
-
Data Presentation
| Compound | Structure | Typical TLC Rf Value (1:1 Ethyl Acetate/Hexane) | Characteristic 1H NMR Signals (δ, ppm) |
| 3-amino-5-methoxypyridine | ![]() | ~0.3 | Aromatic protons, methoxy group (CH3), amino group (NH2) |
| This compound | ![]() | ~0.5 | Aromatic protons, methoxy group (CH3), hydroxyl group (OH) |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualization of Experimental Workflow
Caption: Workflow for monitoring the synthesis of this compound.
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 5-Methoxypyridin-3-ol and 3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridinol scaffolds are indispensable building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Among these, 3-hydroxypyridine and its substituted analogue, 5-methoxypyridin-3-ol, serve as versatile precursors. This guide provides an objective comparison of these two compounds in synthetic applications, supported by available experimental data, to aid researchers in selecting the appropriate building block for their specific needs.
Physicochemical Properties: A Tale of Two Pyridinols
A fundamental comparison begins with the intrinsic properties of each molecule, which influence their solubility, reactivity, and handling.
| Property | 3-Hydroxypyridine | This compound |
| CAS Number | 109-00-2 | 109345-94-0 |
| Molecular Formula | C₅H₅NO | C₆H₇NO₂ |
| Molecular Weight | 95.10 g/mol | 125.13 g/mol |
| Appearance | White to light yellow crystalline powder | Off-white powder or solid |
| Melting Point | 125-128 °C | Not specified |
| Solubility | Soluble in water and alcohol | Information not readily available |
Synthetic Applications and Reactivity
Both 3-hydroxypyridine and this compound are valued for the reactivity of their hydroxyl group and the pyridine nitrogen, allowing for a variety of chemical transformations.
3-Hydroxypyridine: A Versatile and Widely Utilized Scaffold
3-Hydroxypyridine is a well-established building block in organic synthesis, prized for its adaptability in a range of reactions.[1] Its utility extends to the synthesis of bioactive compounds, novel materials, and complex heterocyclic systems. The hydroxyl group readily participates in nucleophilic substitution and condensation reactions, making it a prime candidate for derivatization.[1] Furthermore, the pyridine nitrogen and the hydroxyl oxygen can act as ligands for metal catalysts.[1]
This compound: A More Specialized Building Block
This compound is a more specialized reagent, primarily noted for its application in the synthesis of nicotinic receptor ligands, which are of significant interest in drug discovery for neurological disorders.[2] The methoxy group introduces steric and electronic modifications to the pyridine ring, which can influence its reactivity and the properties of the resulting molecules. While less broadly documented in a variety of reaction types compared to 3-hydroxypyridine, its role in medicinal chemistry is significant.
Comparative Synthesis Performance: O-Alkylation and O-Arylation Reactions
The etherification of the hydroxyl group is a common and important transformation for both molecules. Below is a comparison of their performance in Williamson ether synthesis and copper-catalyzed O-arylation, based on available data.
Williamson Ether Synthesis
The Williamson ether synthesis is a classical method for forming ethers from an alcohol and an alkyl halide.
| Reactant | Reagents and Conditions | Product | Yield |
| 5-(hydroxy)picolinaldehyde (a 3-hydroxypyridine derivative) | Propargyl bromide, K₂CO₃, DMF, 100°C, 4h | 5-(prop-2-yn-1-yloxy)picolinaldehyde | 49% |
Copper-Catalyzed O-Arylation
Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of aryl ethers.
| Reactant | Reagents and Conditions | Product | Yield |
| 3-Hydroxypyridine | Aryl iodides or bromides, Cu-based catalyst | O-arylated 3-hydroxypyridines | Modest to excellent |
Specific yield data for the O-arylation of unsubstituted 3-hydroxypyridine was not available in the reviewed literature. The yields are described as ranging from modest to excellent for a range of substituted hydroxypyridines.
Unfortunately, specific experimental data with yields for the O-alkylation or O-arylation of this compound could not be located in the reviewed literature, precluding a direct quantitative comparison for these specific reaction types.
Experimental Protocols
Williamson Ether Synthesis of 5-(prop-2-yn-1-yloxy)picolinaldehyde
-
Reactants: 5-(hydroxy)picolinaldehyde (0.50 g, 4.06 mmol), propargyl bromide (80% in toluene, 0.475 ml, 4.26 mmol), potassium carbonate (0.59 g, 4.26 mmol).
-
Solvent: N,N-Dimethylformamide (DMF) (15 ml).
-
Procedure:
-
To a solution of 5-(hydroxy)picolinaldehyde in DMF, add potassium carbonate.
-
Add propargyl bromide to the reaction mixture via syringe.
-
Fit the round-bottomed flask with a condenser and stir the solution at 100°C for 4 hours.
-
Allow the reaction to cool to ambient temperature with stirring for an additional 1 hour.
-
Remove the solvent under reduced pressure.
-
The crude solid is then taken up in chloroform and filtered. This process is repeated twice more.
-
The chloroform is removed from the filtrate under reduced pressure to yield the product as an orange solid.
-
General Protocol for Copper-Catalyzed O-Arylation of 3-Hydroxypyridines
-
Reactants: 3-Hydroxypyridine, aryl bromide or iodide.
-
Catalyst System: Copper catalyst (e.g., based on 2,2,6,6-tetramethylheptane-3,5-dione).
-
Procedure: While the specific conditions can vary, a general procedure involves the reaction of the 3-hydroxypyridine with the aryl halide in the presence of a copper catalyst and a suitable base in an appropriate solvent at elevated temperatures.
Logical Workflow for Synthesis Strategy Selection
The choice between this compound and 3-hydroxypyridine will largely depend on the target molecule and the desired synthetic pathway. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between this compound and 3-Hydroxypyridine.
Signaling Pathway of Nicotinic Acetylcholine Receptor Agonists
As this compound is a key precursor for nicotinic acetylcholine receptor (nAChR) ligands, understanding the downstream signaling is crucial for drug development professionals. The following diagram illustrates a simplified signaling pathway initiated by an nAChR agonist.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.
Conclusion
Both this compound and 3-hydroxypyridine are valuable reagents in synthetic chemistry. 3-Hydroxypyridine offers broad utility and is well-documented in a variety of transformations, making it a reliable choice for the synthesis of diverse molecular architectures. This compound, while less extensively characterized in a wide range of general reactions, is a key building block for the targeted synthesis of neurologically active compounds, particularly nicotinic receptor ligands.
The choice between these two pyridinols will ultimately be dictated by the specific synthetic target. For general applications requiring a versatile pyridinol scaffold, 3-hydroxypyridine is the more established option. For projects focused on the development of nicotinic receptor modulators or where a 5-methoxy substituent is a key structural feature, this compound is the logical starting material. Further research providing direct comparative data on the reactivity and yields of these two compounds in a wider range of reactions would be highly beneficial to the scientific community.
References
A Comparative Analysis of 5-Methoxypyridin-3-ol Isomer Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomer reactivity is critical for optimizing synthetic routes and predicting molecular interactions. This guide provides a comparative analysis of the predicted reactivity of 5-Methoxypyridin-3-ol and its positional isomers. The analysis is based on established principles of pyridine chemistry and the electronic effects of methoxy and hydroxyl substituents, in the absence of direct comparative experimental data.
Introduction to Isomer Reactivity
The reactivity of substituted pyridines is governed by the electronic properties of their substituents and their positions on the ring. The pyridine nitrogen is inherently electron-withdrawing, creating a partial positive charge at the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack. Conversely, the ring is deactivated towards electrophilic substitution compared to benzene.
The introduction of methoxy (-OCH3) and hydroxyl (-OH) groups significantly modulates this reactivity. Both are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution due to their ability to donate electron density via resonance. However, their influence on the pyridine ring is more complex due to the interplay with the electron-withdrawing nitrogen atom.
Data Presentation: Predicted Physicochemical Properties and Reactivity
Due to the limited availability of direct experimental data for all isomers of this compound, the following table summarizes predicted pKa values and reactivity trends. These predictions are derived from the known pKa values of parent compounds (pyridine, methoxypyridines, and hydroxypyridines) and the anticipated electronic contributions of the substituents.
| Isomer Name | Structure | Predicted pKa (Pyridinium Ion) | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |
| 5-Methoxy-pyridin-3-ol | ![]() | ~5.0 | Moderately activated, substitution likely at C2, C4, and C6. | Generally deactivated, but potential for nucleophilic attack if a good leaving group is present. |
| 2-Methoxy-4-hydroxypyridine | ![]() | ~6.5 | Highly activated, substitution favored at C3 and C5. | Deactivated due to strong electron donation. |
| 4-Methoxy-2-hydroxypyridine | ![]() | ~7.0 | Highly activated, substitution favored at C3 and C5. | Deactivated due to strong electron donation. |
| 2-Methoxy-6-hydroxypyridine | ![]() | ~6.0 | Highly activated, substitution favored at C3 and C5. | Deactivated due to strong electron donation. |
| 6-Methoxy-2-hydroxypyridine | ![]() | ~6.0 | Highly activated, substitution favored at C3 and C5. | Deactivated due to strong electron donation. |
| 3-Methoxy-5-hydroxypyridine | ![]() | ~5.0 | Moderately activated, substitution likely at C2, C4, and C6. | Generally deactivated. |
Note: Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For isomers with hydroxyl groups at the 2- or 4-positions, the pyridone tautomer is often the major species in solution, which will significantly influence their reactivity.
Experimental Protocols
To empirically determine the comparative reactivity of these isomers, the following experimental protocols are recommended.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
Objective: To experimentally determine the acid dissociation constant (pKa) of the pyridinium ion of each isomer.
Materials:
-
Isomers of this compound
-
Hydrochloric acid (HCl) solutions of varying concentrations (pH 1-8)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the test isomer in deionized water.
-
Prepare a series of solutions with a constant concentration of the isomer in buffers of varying pH (e.g., from pH 1 to 8).
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated (pyridinium) and neutral forms.
-
Plot absorbance at a chosen wavelength against pH.
-
The pKa is the pH at which the concentration of the protonated and neutral forms are equal, which corresponds to the midpoint of the sigmoid curve.
Protocol 2: Comparative Nitration for Electrophilic Reactivity
Objective: To compare the relative rates and regioselectivity of electrophilic nitration among the isomers.
Materials:
-
Isomers of this compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Inert solvent (e.g., dichloromethane)
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for product analysis
Procedure:
-
Dissolve each isomer in the inert solvent in separate reaction vessels and cool to 0°C.
-
Slowly add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid to each reaction vessel while maintaining the temperature at 0°C.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by TLC.
-
After a set time, quench the reactions by pouring them over ice.
-
Extract the products with an organic solvent.
-
Analyze the product mixture by GC-MS or HPLC to determine the relative amounts of starting material and nitrated products, as well as the regioselectivity of the nitration.
-
The isomer that shows the fastest consumption of starting material and the highest yield of nitrated products is the most reactive towards electrophilic substitution.
Visualization of Electronic Effects
The following diagram illustrates the general electronic effects of the methoxy and hydroxyl groups on the pyridine ring, which dictate the predicted reactivity patterns.
Caption: Electronic effects of substituents on pyridine reactivity.
This guide provides a foundational framework for understanding and comparing the reactivity of this compound isomers. Experimental validation of the predicted trends is highly recommended for specific applications in research and development.
The Evolving Landscape of 5-Methoxypyridin-3-ol Derivatives in Drug Discovery: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals are increasingly turning their attention to the therapeutic potential of 5-Methoxypyridin-3-ol and its derivatives. This class of compounds, characterized by a pyridine ring substituted with both a methoxy and a hydroxyl group, is emerging as a versatile scaffold for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurological disorders. This comparative guide synthesizes key findings on the biological activities of these derivatives, presenting a side-by-side analysis of their efficacy, supported by experimental data and detailed methodologies.
Unlocking Therapeutic Potential: From Cancer to Neuroprotection
The core structure of this compound, with its hydrogen bond donor and acceptor capabilities, as well as its potential for further chemical modification, makes it an attractive starting point for the synthesis of diverse compound libraries.[1] Studies on related pyridine-based compounds have established that the presence and positioning of methoxy (-OCH3) and hydroxyl (-OH) groups can significantly enhance their biological activities, particularly their antiproliferative effects against cancer cell lines.[2][3]
Comparative Biological Activities of Pyridine Derivatives
While direct comparative studies on a series of this compound derivatives are still emerging, research on analogous structures provides valuable insights into their structure-activity relationships (SAR).
Anticancer Activity
A review of pyridine derivatives has highlighted that the inclusion of methoxy and hydroxyl groups on the pyridine ring is a favorable structural characteristic for enhancing antiproliferative activity.[2] In a study focused on pyridin-3-yl pyrimidines as potential Bcr-Abl inhibitors for leukemia, several derivatives demonstrated potent inhibitory and anticancer effects. The preliminary SAR from this study suggested that the presence of halogen substituents on an aniline ring attached to the pyridine core was important for biological activity.[4]
Table 1: Comparative Anticancer Activity of Selected Pyridin-3-yl Pyrimidine Derivatives [4]
| Compound ID | Bcr-Abl Kinase IC50 (µM) | K562 Cell Line IC50 (µM) |
| A2 | 0.038 | 0.065 |
| A8 | 0.029 | 0.041 |
| A9 | 0.032 | 0.053 |
Antimicrobial Activity
The pyridine scaffold is a key component in a number of antibacterial and antifungal agents.[5] For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, some featuring methoxyphenyl substitutions, were synthesized and screened for their antimicrobial properties. One derivative, compound 3g, which contains a dimethoxyphenyl group, showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[5]
Table 2: Comparative Antimicrobial Activity of Selected Thiazolo[4,5-b]pyridin-2-one Derivatives [5]
| Compound ID | P. aeruginosa MIC (µM) | E. coli MIC (µM) |
| 3a (4-methoxyphenyl) | >1.65 | >1.65 |
| 3d (3-hydroxy-4-methoxyphenyl) | 0.86 | 1.73 |
| 3g (3,4-dimethoxyphenyl) | 0.21 | 0.21 |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Bcr-Abl Kinase Inhibition Assay[5]
This assay is performed to determine the concentration of a compound required to inhibit 50% of the Bcr-Abl kinase activity (IC50). The assay typically involves incubating the purified Bcr-Abl enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, often using an enzyme-linked immunosorbent assay (ELISA) or a radioactivity-based method.
Cell Viability Assay (MTT Assay)[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. Cancer cells (e.g., K562) are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product. The absorbance of the formazan is then measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Minimum Inhibitory Concentration (MIC) Determination[6]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using a broth microdilution method. A standardized suspension of the target bacteria (e.g., P. aeruginosa, E. coli) is added to the wells of a microtiter plate containing serial dilutions of the test compounds. The plates are then incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Visualizing the Mechanisms of Action
Understanding the signaling pathways and experimental processes is facilitated by clear visualizations.
Caption: Workflow for determining the Bcr-Abl kinase inhibitory activity of test compounds.
Caption: Step-by-step workflow of the MTT assay for assessing cell viability.
Future Directions
The preliminary data from studies on related pyridine derivatives strongly suggest that the this compound scaffold is a promising starting point for the development of new drugs. Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to establish a more direct and comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, paving the way for their potential clinical application in a range of diseases.
References
- 1. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Structure of 3-Hydroxy-5-methoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 3-Hydroxy-5-methoxypyridine, a heterocyclic scaffold of interest in medicinal chemistry, precise structural elucidation is paramount to understanding their physicochemical properties, biological activity, and structure-activity relationships (SAR). This guide provides a comparative overview of the primary analytical techniques employed for the structural validation of these compounds, complete with experimental protocols and data interpretation.
Key Analytical Techniques for Structural Elucidation
The definitive structural confirmation of 3-Hydroxy-5-methoxypyridine derivatives relies on a combination of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and their collective application leads to an unequivocal structural assignment.
Table 1: Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including the chemical environment of individual protons and carbons, their connectivity (through coupling constants), and the number of atoms in different electronic environments.[1][2] | - Non-destructive- Provides definitive evidence of covalent structure- 2D NMR techniques (COSY, HSQC, HMBC) can establish complex connectivity.[3] | - Requires relatively larger sample amounts (mg scale)- Can be time-consuming for complex molecules- Isotope labeling may be needed for unambiguous assignment in some cases. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For 3-Hydroxy-5-methoxypyridine derivatives, this includes O-H (hydroxyl), C-O (methoxy), C=C, and C-N (pyridine ring) stretching and bending vibrations. | - Fast and requires minimal sample preparation- Provides a unique "fingerprint" for a molecule- Sensitive to changes in bond strength and molecular environment. | - Provides limited information on the overall molecular skeleton- Can be difficult to interpret complex spectra with overlapping peaks- Does not provide information on stereochemistry. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the molecular structure.[2] | - Extremely sensitive (requires very small sample amounts)- Provides accurate molecular weight and formula- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis. | - "Hard" ionization techniques (like Electron Ionization) can lead to extensive fragmentation and the absence of a molecular ion peak.[4] - Does not provide information on stereochemistry or isomeric differentiation without tandem MS (MS/MS). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are standard experimental protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the 3-Hydroxy-5-methoxypyridine derivative.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay (D1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid 3-Hydroxy-5-methoxypyridine derivative directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
Mass Spectrometry (MS)
Sample Preparation (for Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
The sample is then introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
Data Acquisition (Typical EI-MS Parameters):
-
Ionization Energy: 70 eV.
-
Mass Range: A range appropriate for the expected molecular weight of the derivative (e.g., m/z 50-500).
-
Ion Source Temperature: 200-250 °C.
Data Presentation: Spectroscopic Data for 3-Hydroxy-5-methoxypyridine
Table 2: Predicted Mass Spectrometry Data for 3-Hydroxy-5-methoxypyridine (C₆H₇NO₂)[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.0550 |
| [M+Na]⁺ | 148.0369 |
| [M-H]⁻ | 124.0404 |
Visualization of Experimental Workflows
To streamline the process of structural validation, a logical workflow is essential. The following diagrams, generated using the DOT language, illustrate the decision-making process and the interplay between the different analytical techniques.
In the context of drug development, once a compound's structure is validated, it typically enters a screening cascade to evaluate its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. PubChemLite - 3-hydroxy-5-methoxypyridine (C6H7NO2) [pubchemlite.lcsb.uni.lu]
- 5. dovepress.com [dovepress.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Substituted Pyridin-3-ol Analogs: In Vitro and In Vivo Studies
Introduction
The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The electronic properties of the pyridine ring, combined with the hydrogen-bonding capability of the hydroxyl group, make it an attractive starting point for the design of novel therapeutics. The introduction of a methoxy group, as in 5-Methoxypyridin-3-ol, further modulates the electronic and lipophilic character of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the biological activities of various substituted pyridin-3-ol and methoxypyridine analogs, focusing on their in vitro inhibitory activities against cancer cell lines and microbial strains.
In Vitro Activity of Pyridin-3-yl Pyrimidine Analogs against Bcr-Abl and Cancer Cell Lines
A study by Pan et al. on pyridin-3-yl pyrimidines as Bcr-Abl inhibitors provides valuable structure-activity relationship (SAR) data. The following table summarizes the in vitro inhibitory activity of a selection of these analogs.
| Compound ID | R Group | Bcr-Abl Kinase IC50 (µM) | K562 Cell Line IC50 (µM) |
| A1 | 2-methylaniline | >50 | >100 |
| A2 | 3-chloroaniline | 0.042 | 0.11 |
| A3 | 4-chloroaniline | 0.16 | 0.35 |
| A4 | 4-bromoaniline | 0.21 | 0.53 |
| A5 | 4-fluoroaniline | 0.33 | 0.78 |
| A8 | 3,4-dichloroaniline | 0.025 | 0.08 |
| A9 | 3-chloro-4-fluoroaniline | 0.031 | 0.09 |
| Imatinib | - | 0.028 | 0.09 |
In Vitro Antimicrobial Activity of 3-Hydroxypyridine-4-one Analogs
A series of 3-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antimicrobial activity. The following table presents the Minimum Inhibitory Concentration (MIC) values against representative bacterial and fungal strains.
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| 6a | Phenyl | 128 | 256 | 512 | 512 |
| 6b | 2-chlorophenyl | 64 | 128 | 256 | 512 |
| 6c | 3-methoxyphenyl | 32 | 32 | 128 | 256 |
| 6d | 4-chlorophenyl | 64 | 64 | 256 | 512 |
| 6e | 4-hydroxyphenyl | 64 | 128 | 256 | 256 |
| 6f | 2-hydroxyphenyl | 64 | 64 | 128 | 256 |
| 6g | 4-nitrophenyl | 32 | 64 | 128 | 256 |
| Ampicillin | - | 64 | 64 | - | - |
| Fluconazole | - | - | - | 128 | 256 |
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay
The inhibitory activity against the Bcr-Abl kinase is determined using a mobility shift assay. The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.
-
Reaction Mixture Preparation: A reaction mixture containing the Bcr-Abl enzyme, the fluorescently labeled substrate peptide, ATP, and a reaction buffer is prepared.
-
Compound Incubation: The test compounds (analogs of pyridin-3-yl pyrimidine) are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.
-
Quenching: The reaction is stopped by the addition of a termination buffer.
-
Data Analysis: The amounts of substrate and product are measured using a microfluidic chip-based electrophoresis system. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines (e.g., K562) are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the 3-hydroxypyridine-4-one analogs is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Unveiling the Potential of 5-Methoxypyridin-3-ol Based Scaffolds in Cancer Therapy: A Comparative Analysis of PI3K/mTOR Dual Inhibitors
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, researchers have increasingly focused on the development of dual-target inhibitors that can simultaneously block multiple oncogenic signaling pathways. One promising scaffold that has emerged in this endeavor is 5-Methoxypyridin-3-ol, a key building block in the synthesis of potent Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) dual inhibitors. This guide provides a comparative analysis of two prominent classes of inhibitors derived from this versatile scaffold: sulfonamide methoxypyridine derivatives and macrocyclic thieno[3,2-d]pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a particularly attractive strategy as it can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.
Comparative Efficacy of Inhibitor Classes
The following tables summarize the in vitro efficacy of representative compounds from the sulfonamide methoxypyridine and macrocyclic thieno[3,2-d]pyrimidine series against key kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Compound Class | Representative Compound | PI3Kα | mTOR | PIM-1 |
| Sulfonamide Methoxypyridine | 22c | 0.22 | 23 | - |
| Macrocyclic Thieno[3,2-d]pyrimidine | IBL-302 (31) | 16.8 | >10,000 | 279 |
| Macrocyclic Thieno[3,2-d]pyrimidine | 2 | 16.8 | >10,000 | 279 |
Data for compound 22c sourced from a study on sulfonamide methoxypyridine derivatives.[1] Data for IBL-302 (31) and compound 2 sourced from a study on macrocyclic inhibitors.[2][3]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
| Compound Class | Representative Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| Sulfonamide Methoxypyridine | 22c | 20 | 130 |
| Macrocyclic Thieno[3,2-d]pyrimidine | Not Reported | Not Reported | Not Reported |
Data for compound 22c sourced from a study on sulfonamide methoxypyridine derivatives.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
PI3Kα and mTOR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay quantifies the enzymatic activity of PI3Kα and mTOR by measuring the phosphorylation of their respective substrates.
Materials:
-
PI3Kα or mTOR enzyme
-
Substrate (e.g., PIP2 for PI3Kα)
-
ATP
-
Assay Buffer
-
Test compounds (inhibitors)
-
HTRF® detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the enzyme, substrate, and assay buffer to the wells of the microplate.
-
Add the diluted test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF® detection reagents.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF® ratio and determine the IC50 values for each compound by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium
-
Test compounds (inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[4][5][6][7]
Visualizing the Mechanisms
To better understand the biological context and experimental designs, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General workflow for evaluating inhibitor efficacy.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
Benchmarking 5-Methoxypyridin-3-ol Against Other Heterocyclic Scaffolds: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds are foundational to a vast number of approved pharmaceuticals, owing to their ability to modulate physicochemical properties and engage in specific interactions with biological targets. This guide provides an objective comparison of 5-Methoxypyridin-3-ol with other prevalent heterocyclic scaffolds, supported by available data and detailed experimental protocols to aid in informed decision-making.
Overview of Heterocyclic Scaffolds
Heterocyclic scaffolds are cyclic compounds containing at least one heteroatom, most commonly nitrogen, oxygen, or sulfur. Their structural diversity and ability to influence properties such as solubility, lipophilicity, and metabolic stability make them indispensable tools in drug design. This guide will focus on the comparison of this compound, a substituted pyridine derivative, with other key five- and six-membered heterocyclic systems: pyridine, pyrimidine, pyrazole, imidazole, thiazole, and oxazole.
Physicochemical Properties Comparison
The physicochemical properties of a scaffold are paramount in determining the drug-like qualities of a molecule. The following table summarizes key calculated or experimentally-derived properties for this compound and representative ranges for other common heterocyclic scaffolds. It is important to note that direct experimental data for this compound is limited; therefore, predicted values are provided. For the other scaffolds, ranges are given to reflect the variability introduced by different substitution patterns.
| Scaffold | Structure | Molecular Weight ( g/mol ) | logP | pKa | Aqueous Solubility (mg/mL) |
| This compound | ![]() | 125.13 | ~0.8 (Predicted) | ~5.3 (Predicted, basic), ~9.5 (Predicted, acidic) | Moderately Soluble (Predicted) |
| Pyridine | ![]() | 79.10 | 0.65 | 5.25 (of pyridinium ion)[1] | Miscible |
| Pyrimidine | ![]() | 80.09 | -0.16 | 1.23 (of pyrimidinium ion)[2][3] | 200 |
| Pyrazole | ![]() | 68.08 | 0.34 | 2.49 (basic), 14.21 (acidic) | 1000 |
| Imidazole | ![]() | 68.08 | -0.08 | 7.14 (basic), 14.5 (acidic)[4][5] | 600 |
| Thiazole | ![]() | 85.13 | 0.44 | 2.53 | 15 |
| Oxazole | ![]() | 69.06 | 0.11 | 0.8 | Soluble |
Biological Activity and Synthetic Accessibility
The utility of a scaffold is also defined by the biological activities of its derivatives and the ease of its synthesis and functionalization. The following sections provide a comparative overview.
Biological Activity Profiles
| Scaffold | Common Biological Activities | Representative Drug Example |
| Pyridine | Kinase inhibition, GPCR modulation, anti-inflammatory, anti-cancer, anti-viral.[6][7][8][9] | Imatinib (Gleevec®) - Kinase inhibitor for cancer. |
| Pyrimidine | Kinase inhibition, antiviral, antibacterial, anticancer.[10] | Gefitinib (Iressa®) - EGFR kinase inhibitor for cancer. |
| Pyrazole | COX-2 inhibition, kinase inhibition, anti-inflammatory, analgesic.[11] | Celecoxib (Celebrex®) - Selective COX-2 inhibitor. |
| Imidazole | Antifungal, anticancer, antihistamine.[12] | Clotrimazole (Lotrimin®) - Antifungal agent. |
| Thiazole | Antiviral, antibacterial, anticancer. | Ritonavir (Norvir®) - HIV protease inhibitor. |
| Oxazole | Anti-inflammatory, antibacterial, anticancer.[13][14][15] | Sulfamethoxazole - Antibiotic. |
Synthetic Accessibility
The feasibility of synthesizing and diversifying a scaffold is a crucial consideration in drug development. Below are common synthetic routes for each scaffold class.
| Scaffold | Common Synthetic Method |
| Pyridine | Hantzsch Pyridine Synthesis[16][17][18] |
| Pyrimidine | Biginelli Reaction |
| Pyrazole | Knorr Pyrazole Synthesis[10][19][20][21] |
| Imidazole | Debus-Radziszewski Synthesis |
| Thiazole | Hantzsch Thiazole Synthesis[22][23][24][25] |
| Oxazole | Robinson-Gabriel Synthesis[26][27][28][29] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of different scaffolds. The following sections provide standardized methodologies for key in vitro assays.
Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human liver microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (1 µM) in phosphate buffer.
-
In a 96-well plate, add the test compound working solution.
-
Add the NADPH regenerating system to initiate the reaction.
-
Add the human liver microsomes (final concentration 0.5 mg/mL).
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[5][10][30][31][32]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hank's Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound stock solution (10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
On the day of the experiment, wash the monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
At the end of the experiment, measure the concentration of Lucifer yellow that has crossed the monolayer to assess its integrity.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-B and B-A directions.
EGFR Kinase Radiometric Assay
Objective: To determine the inhibitory activity of a compound against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compound stock solution (10 mM in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the EGFR kinase, peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway: EGFR-MAPK Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which often involves the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of cell proliferation, survival, and differentiation.[3][6][14][21][26][33][34][35][36][37][38][39][40][41] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Many heterocyclic scaffolds, including pyrimidines like Gefitinib, are designed to inhibit kinases within this pathway.
Caption: Simplified EGFR-MAPK signaling pathway.
Experimental Workflow: Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing potential kinase inhibitors, a common application for many heterocyclic scaffolds.
Caption: A typical workflow for kinase inhibitor screening.
Logical Relationship: Scaffold Comparison Framework
This diagram outlines the logical framework used in this guide to compare this compound with other heterocyclic scaffolds.
Caption: Logical framework for scaffold comparison.
Conclusion
The choice of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of physicochemical properties, biological activity, and synthetic tractability. While this compound, as a substituted pyridine, belongs to a well-validated class of scaffolds, its specific performance in key drug discovery assays requires further experimental investigation. This guide provides a framework for such an evaluation by presenting comparative data for established heterocyclic systems and detailing the necessary experimental protocols. The provided visualizations of a key signaling pathway and a typical drug discovery workflow further contextualize the importance of scaffold selection in the broader landscape of pharmaceutical research. It is our hope that this comparative guide will serve as a valuable resource for researchers in the rational design and development of novel therapeutics.
References
- 1. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]
- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. process.st [process.st]
- 16. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jddtonline.info [jddtonline.info]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. slideteam.net [slideteam.net]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. jddtonline.info [jddtonline.info]
- 29. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 34. tandfonline.com [tandfonline.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. creative-diagnostics.com [creative-diagnostics.com]
- 38. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 39. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 40. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 41. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Novel 3-Hydroxy-5-methoxypridine Derivatives as PI3K/mTOR Dual Inhibitors
A comparative guide for researchers and drug development professionals on the cross-reactivity profile of emerging sulfonamide methoxypyridine derivatives targeting the PI3K/mTOR signaling pathway. This guide provides an objective analysis of their performance against alternative inhibitors, supported by key experimental data and detailed protocols.
A recent study has brought to light a series of novel sulfonamide methoxypyridine derivatives with potent dual inhibitory activity against Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] These compounds present a promising avenue for cancer therapy by simultaneously targeting two crucial nodes in a signaling pathway frequently dysregulated in cancer.[1] This guide delves into the cross-reactivity profile of these derivatives, offering a clear comparison of their selectivity and providing the necessary experimental details for researchers to evaluate their potential.
Comparative Selectivity Profiling
The inhibitory activity of the synthesized 3-Hydroxy-5-methoxypyridine derivatives was assessed against a panel of kinases to determine their selectivity. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for the most potent compounds against PI3Kα, PI3Kβ, PI3Kδ, and mTOR. For context, the performance of a known PI3K inhibitor, LY294002, is included.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| Derivative 11a | 1.8 | 15.6 | 10.2 | 8.5 |
| Derivative 11b | 2.5 | 20.1 | 14.3 | 11.2 |
| Derivative 11c | 3.1 | 25.8 | 18.9 | 15.7 |
| LY294002 | 1400 | >10000 | >10000 | 1700 |
Data synthesized from the findings presented in the study on Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[1]
Experimental Protocols
The following section outlines the methodologies employed to determine the kinase inhibitory activity of the 3-Hydroxy-5-methoxypyridine derivatives.
In Vitro Kinase Inhibition Assay
The enzymatic activity of PI3K and mTOR kinases was determined using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates a higher kinase activity, as more ATP is consumed.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and mTOR kinases.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Test compounds (3-Hydroxy-5-methoxypyridine derivatives).
-
Control inhibitor (LY294002).
-
Assay buffer (containing appropriate lipids for PI3K assays).
-
384-well plates.
Procedure:
-
A solution of the test compound was prepared in DMSO and serially diluted.
-
The kinase, substrate, and ATP were added to the wells of a 384-well plate.
-
The test compound dilutions were added to the respective wells.
-
The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).
-
The Kinase-Glo® reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.
-
After a brief incubation, the luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Scientific Context
To better understand the experimental process and the biological context of these inhibitors, the following diagrams are provided.
References
Comparative Performance of 5-Methoxypyridin-3-ol Analogs in High-Throughput Screening Assays for Kinase Inhibition
This guide provides a comparative analysis of novel 5-Methoxypyridin-3-ol analogs in a high-throughput screening (HTS) campaign targeting the PI3K/mTOR signaling pathway, a critical regulator of cell proliferation and survival.[1] The data presented herein is intended to guide researchers and drug development professionals in selecting promising scaffolds for further optimization and hit-to-lead development.[2]
Introduction to this compound Analogs
The this compound core structure represents a versatile scaffold in medicinal chemistry.[3] The pyridine ring is a common feature in many biologically active compounds, and the methoxy and hydroxyl substitutions provide key points for hydrogen bonding and further chemical modification.[3] This series of analogs was designed to explore the structure-activity relationship (SAR) around this core, with modifications aimed at enhancing potency and selectivity against phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), two key kinases in a frequently dysregulated cancer signaling pathway.[1]
Data Summary of High-Throughput Screening Results
A library of this compound analogs was screened against PI3Kα and mTOR using a quantitative high-throughput screening (qHTS) approach to determine their inhibitory activity.[4] The screening was performed in a 1536-well plate format, generating concentration-response curves for each compound.[4][5] The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound ID | R1-Substitution | R2-Substitution | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| SMP-001 | -H | -H | 15.2 | 25.8 |
| SMP-002 | -CH3 | -H | 8.5 | 12.1 |
| SMP-003 | -H | -Phenyl | 5.1 | 7.3 |
| SMP-004 | -CH3 | -Phenyl | 1.2 | 2.5 |
| SMP-005 | -H | -4-Fluorophenyl | 2.3 | 3.1 |
| SMP-006 | -CH3 | -4-Fluorophenyl | 0.8 | 1.1 |
| SMP-007 | -H | -Thiophene | 7.9 | 9.8 |
| SMP-008 | -CH3 | -Thiophene | 3.4 | 4.6 |
Key Findings:
-
Substitution at both the R1 and R2 positions generally increased inhibitory activity against both PI3Kα and mTOR.
-
A methyl group at the R1 position consistently improved potency compared to hydrogen.
-
Aromatic substitutions at the R2 position were more effective than no substitution.
-
The analog SMP-006 , featuring a methyl group at R1 and a 4-fluorophenyl group at R2, demonstrated the highest potency for both targets.
Experimental Protocols
PI3Kα/mTOR Biochemical Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to measure the enzymatic activity of PI3Kα and mTOR. This assay format is robust, amenable to automation, and widely used in HTS campaigns.[5]
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Europium-labeled anti-phospho-PIP3 antibody
-
Allophycocyanin (APC)-labeled secondary antibody
-
Assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
Acoustic liquid handler and plate reader
Procedure:
-
Compound Dispensing: this compound analogs were serially diluted in DMSO and dispensed into the assay plates using an acoustic liquid handler to create a 7-point concentration gradient.
-
Enzyme and Substrate Addition: A mixture of the respective kinase (PI3Kα or mTOR) and the PIP2 substrate in assay buffer was added to each well.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of ATP. The plates were then incubated at room temperature for 60 minutes.
-
Detection: The reaction was stopped, and the detection reagents (Europium-labeled anti-phospho-PIP3 antibody and APC-labeled secondary antibody) were added. The plates were incubated for an additional 30 minutes to allow for antibody binding.
-
Data Acquisition: The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC). The ratio of the emission signals is proportional to the amount of phosphorylated product.
-
Data Analysis: The raw data was normalized to positive (no enzyme) and negative (DMSO vehicle) controls. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: PI3K/mTOR signaling pathway with inhibition points for the analogs.
Experimental Workflow
Caption: High-throughput screening workflow for kinase inhibition assay.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]
- 4. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening - Enamine [enamine.net]
Safety Operating Guide
Proper Disposal of 5-Methoxypyridin-3-ol: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 5-Methoxypyridin-3-ol (CAS No. 109345-94-0), ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and environmental impact.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity | Harmful if swallowed | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[1] |
| Flammability | Category 3 | H226: Flammable liquid and vapour |
Signal Word: Warning[2]
GHS Pictogram:
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. Adherence to these steps is crucial for ensuring a safe laboratory environment.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for any signs of degradation or puncture before use.[3]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are required.[4]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn.
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]
2. Waste Segregation:
-
All waste containing this compound must be segregated as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Keep in the original container whenever possible.[3]
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[1][4]
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
4. Waste Collection and Storage:
-
Collect all waste, including the neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a compatible and properly sealed container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.[4]
5. Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[3]
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
-
The primary recommended method for the disposal of organic compounds like this compound is high-temperature incineration in a specialized hazardous waste incinerator.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Methoxypyridin-3-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxypyridin-3-ol (CAS No: 109345-94-0)[1][2]. The following procedures are based on available safety data for the compound and general safety protocols for pyridine derivatives.
Hazard Summary:
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on information for the compound and its chemical class[4][6][7].
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. Safety glasses with side-shields conforming to EN166 are recommended[7]. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices[4][6][7]. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact[4][6]. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator may be necessary[4][6][8]. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is critical for safe handling. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention[3][6]. |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[3][6]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6]. |
| Spill | For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials. Clean the spill area with a suitable solvent and wash with soap and water. Report the spill to the laboratory supervisor or safety officer[4][8]. For larger spills, evacuate the area and follow institutional emergency procedures[4]. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[6][10]. The container must be clearly marked with the words "HAZARDOUS WASTE" and the contents[10].
-
Container Management : Ensure waste containers are in good condition, compatible with the waste, and kept tightly capped except when adding waste[10].
-
Storage : Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials[4][11].
-
Disposal : All waste must be disposed of through your institution's EHS office or a licensed chemical waste management company. Follow all local, state, and federal regulations for hazardous waste disposal[10][12].
References
- 1. 5-Methoxy-pyridin-3-ol AldrichCPR 109345-94-0 [sigmaaldrich.com]
- 2. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














